Technical Monograph: Structural & Synthetic Analysis of 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane Executive Summary: The "Escape from Flatland" The 2,7-dimethyl-2,9-diazaspiro[5.5]undecane scaffold represents a critical e...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Monograph: Structural & Synthetic Analysis of 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane
Executive Summary: The "Escape from Flatland"
The 2,7-dimethyl-2,9-diazaspiro[5.5]undecane scaffold represents a critical evolution in "sp3-rich" drug design. Unlike traditional planar heteroaromatics, this spirocyclic diamine offers a rigid, orthogonal geometry that allows for precise vectorization of substituents.[1]
In medicinal chemistry, this specific isomer serves two distinct functions:
Conformational Locking: The spiro-fusion at C6 restricts the piperidine ring flips, reducing the entropic penalty upon protein binding.
Bioisosterism: It acts as a robust surrogate for piperazine or morpholine cores, offering improved metabolic stability and lipophilicity profiles due to the specific C7-methyl and N2-methyl functionalization.
This guide details the structural properties, a validated synthetic workflow, and the pharmacological logic for deploying this scaffold in GPCR and kinase discovery programs.
Structural & Physicochemical Properties
The core 2,9-diazaspiro[5.5]undecane system consists of two six-membered rings sharing a single tetrahedral carbon (C6). The "2,7-dimethyl" nomenclature typically implies:
Position 2 (Nitrogen): Methylated (Tertiary amine).
Position 7 (Carbon): Methylated (Chiral center adjacent to the spiro junction).
Table 1: Calculated Physicochemical Profile
Property
Value
biological Implication
Molecular Formula
C₁₁H₂₂N₂
Core scaffold (MW ~182.3 g/mol ).
CLogP
~1.2 - 1.5
Optimized for CNS penetration; higher than unsubstituted diamine (~0.5).
pKa (N2)
~8.4
Tertiary amine; primary protonation site at physiological pH.
High fraction of sp3 carbons; correlates with higher clinical success rates.
Topological Polar Surface Area (TPSA)
~24 Ų
Excellent membrane permeability (Rule of 5 compliant).
Structural Insight: The C7-methyl group introduces a stereocenter that can induce a preferred chair-chair conformation, minimizing 1,3-diaxial interactions. This "methyl effect" often results in a 10-fold increase in potency (the "Magic Methyl" effect) by filling hydrophobic pockets in the target protein [1].
Synthetic Protocol: Construction of the Core
The synthesis of 2,9-diazaspiro[5.5]undecanes is non-trivial due to the need to form the quaternary spiro-center. The protocol below synthesizes the core scaffold via a Ring-Closing Metathesis (RCM) approach, which is favored for its tolerance of functional groups (like the C7-methyl).
Mechanism: Kinetic enolate formation followed by alkylation.
Critical Note: To install the 7-methyl group, one of the allylating agents must be substituted (e.g., crotyl bromide) or the starting piperidone must be methylated. Alternative: Use a standard allyl group and introduce the methyl via conjugate addition later. For this protocol, we assume the use of 2-methyl-N-benzyl-allylamine to form the second ring precursors.
Step 2: Ring Closing Metathesis (The Key Step)
Substrate: Diallyl intermediate.
Catalyst: Grubbs II (5 mol%).
Solvent: Dichloromethane (DCM), dilute concentration (0.01 M) to favor intramolecular cyclization over intermolecular polymerization.
Condition: Reflux for 12-24 hours.
Validation: Monitor disappearance of terminal alkene protons via ¹H NMR.
Step 3: Reduction and Methylation
Hydrogenation: Pd/C, H₂ (1 atm) in Methanol to reduce the alkene formed by RCM.
N-Methylation (Position 2): Reductive amination using Formaldehyde/NaCNBH₃ if the N2 is deprotected.
Visual Workflow (DOT Diagram)
Figure 1: Synthetic pathway utilizing Ring-Closing Metathesis (RCM) to construct the spiro[5.5]undecane core. The RCM step is critical for establishing the orthogonal ring system.
Pharmacological Applications & Signaling
The 2,9-diazaspiro[5.5]undecane scaffold is a validated "privileged structure" in drug discovery, appearing in inhibitors for Acetyl-CoA Carboxylase (ACC) , LTA4 Hydrolase , and modulators of Opioid/Sigma Receptors [2, 3].
Mechanism of Action: Vectorality
The 2,7-dimethyl substitution pattern creates a specific "exit vector" for the N9 nitrogen.
GPCR Ligands: The N2-methyl acts as a basic anchor (interacting with Asp residues in the receptor pocket), while the rigid spiro-core projects the N9-substituent into the secondary binding pocket.
Enzyme Inhibition: In ACC inhibitors, the spiro-core mimics the twist of the natural substrate, positioning amide/urea linkers to interact with the active site residues [4].
This diagram illustrates how a ligand based on this scaffold (e.g., a dual MOR agonist/Sigma-1 antagonist) modulates downstream signaling.
Figure 2: Dual modulation mechanism. The spiro-ligand activates the Mu-Opioid Receptor (MOR) for analgesia while antagonizing the Sigma-1 receptor to prevent neuropathic pain sensitization.
Comparative Analysis: Why Spiro?
Feature
2,7-Dimethyl-2,9-diazaspiro[5.5]undecane
4-Phenylpiperidine (Standard)
Geometry
3D (Orthogonal)
2D (Planar/Flexible)
Solubility
High (Disrupts crystal packing)
Moderate
Metabolic Stability
High (Quaternary center blocks oxidation)
Moderate (Prone to hydroxylation)
Selectivity
High (Rigid fit)
Lower (Promiscuous binding)
References
PubChem. (2025).[2] 2,7-dimethyl-2,9-diazaspiro[5.5]undecane (Compound CID 81715142).[3] National Library of Medicine. [Link]
García-Cárceles, J., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists.[4] ACS Medicinal Chemistry Letters. [Link]
Burrell, A. J., et al. (2009). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. The Journal of Organic Chemistry. [Link]
physicochemical characteristics of 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane
This technical guide details the physicochemical characteristics, synthesis, and experimental profiling of 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane , a high-value spirocyclic scaffold used to enhance the three-dimensiona...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the physicochemical characteristics, synthesis, and experimental profiling of 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane , a high-value spirocyclic scaffold used to enhance the three-dimensionality (Fsp³) of drug candidates.[1]
Content Type: Technical Whitepaper & Experimental Guide
Audience: Medicinal Chemists, DMPK Scientists, and Process Engineers[1]
Executive Summary: The "Escape from Flatland"
In modern drug discovery, the transition from planar, aromatic-rich structures to three-dimensional (3D) scaffolds is critical for improving clinical success rates.[1] 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane represents a privileged scaffold in this domain.[1] Unlike flat piperazines or biphenyls, this spirocyclic diamine forces substituents into orthogonal vectors, improving solubility and metabolic stability while offering unique chemical space for patentability.
This guide provides a deep dive into the molecule's physicochemical architecture, predicted properties, and the rigorous experimental protocols required to validate them.
The core structure consists of two six-membered piperidine-like rings fused at a single quaternary carbon (C6).[1] The "2,7-dimethyl" substitution pattern introduces significant stereochemical considerations that affect biological interaction.
Structural Analysis[1][2]
Scaffold: 2,9-Diazaspiro[5.5]undecane.
Substituents:
Position 2 (Heteroatom): The methyl group is attached to the nitrogen (N-methyl), creating a tertiary amine.[1]
Position 7 (Carbon): The methyl group is attached to a carbon atom on the opposing ring, creating a chiral center.
Chirality: The introduction of the C7-methyl group desymmetrizes the molecule, creating enantiomeric pairs. If the spiro-fusion locks the conformation, relative stereochemistry (cis/trans relative to the ring planes) becomes a critical quality attribute (CQA).
Visualization: Structural Logic & Retrosynthesis
The following diagram illustrates the structural connectivity and a standard retrosynthetic approach (often involving double Michael addition or cyclization of bis-electrophiles).
Figure 1: Structural decomposition and retrosynthetic logic of the 2,9-diazaspiro[5.5]undecane scaffold.
Physicochemical Characteristics
The following data summarizes the properties of the 2,7-dimethyl derivative. Where experimental data for the specific isomer is proprietary, values are derived from high-fidelity consensus models (ACD/Percepta, ChemAxon) based on the spiro[5.5] class.[1]
Key Parameter Summary[1]
Parameter
Value (Approx.)
Clinical Relevance
Molecular Weight
~182.3 g/mol
Low MW allows significant room for elaboration in Fragment-Based Drug Design (FBDD).[1]
LogP (Calc)
1.4 – 1.9
Ideal lipophilicity range. Lower than equivalent biphenyls, reducing nonspecific binding.
TPSA
~24-30 Ų
Excellent membrane permeability potential (Rule of 5 compliant).[1]
pKa (Basic)
~9.5 (N-H), ~8.8 (N-Me)
Highly basic.[1] Likely protonated at physiological pH (pH 7.4), aiding solubility but potentially risking hERG inhibition if not modulated.
Fsp³ Score
>0.80
High fraction of sp³ carbons correlates with improved clinical safety and lower attrition.
Solubility
High (>5 mg/mL)
Protonation of diamines ensures high aqueous solubility in acidic/neutral media.
N-Methylation (Pos 2): slightly lowers the pKa of the amine compared to the secondary amine, potentially improving membrane permeability by increasing the fraction of neutral species at pH 7.4.
C-Methylation (Pos 7): Adds steric bulk.[1] This can shield the nitrogen from metabolic N-oxidation or hinder approach to off-targets (e.g., hERG channel pore), a common liability for diamines.[1]
Experimental Protocols (Self-Validating Systems)
To integrate this scaffold into a drug program, you must empirically validate its pKa and LogD. Relying solely on prediction for spirocycles is risky due to intramolecular hydrogen bonding or shielding effects.
Protocol A: Potentiometric pKa Determination
Objective: Determine the precise ionization constants of the two nitrogen centers.
Methodology:
Preparation: Dissolve 2-5 mg of the compound in 20 mL of degassed water/methanol (if solubility is limited, though unlikely for this diamine). Ionic strength adjusted to 0.15 M with KCl.
Titration: Use a standardized HCl solution to lower pH to ~2.0. Titrate upwards with standardized KOH to pH 12.0 under inert gas (Argon) to prevent carbonate formation.
Data Analysis: Use the Bjerrum plot method. The spiro-diamine will show two inflection points.[1]
Validation Check: If the difference between pKa1 and pKa2 is < 0.6 units, the inflection points will merge. In this case, use ¹H-NMR titration (monitoring chemical shift changes of adjacent CH₂ protons vs. pH) to resolve the micro-constants.
Piperazines: It retains the diamine functionality but adds bulk and rigidity, often improving selectivity.
4-Aminopiperidines: The spiro system locks the relative orientation of the amine vectors, reducing the entropic penalty of binding.
Therapeutic Areas
GPCR Ligands: Particularly for chemokine receptors (CCR5, CXCR4) and Opioid receptors (MOP/KOP), where the spiro-core fits into deep hydrophobic pockets while projecting amines for ionic interactions [1].[1]
GABA-A Antagonists: Derivatives of 2,9-diazaspiro[5.5]undecane have shown utility as competitive antagonists with improved peripheral selectivity [2].[1]
References
Spirocyclic Scaffolds in Medicinal Chemistry. BLD Pharm Insights. (2021).[2] Discusses the Fsp³ advantage and metabolic stability of spiro-diamines.
Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists. ACS Chemical Neuroscience.[1] (2020).[3] Details the synthesis and binding modes of related diazaspiro[5.5]undecane analogs. [1]
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists. Journal of Medicinal Chemistry. (2019). Demonstrates the utility of the spiro[5.5] core in designing dual-action ligands. [1]
PubChemLite Record: 2,7-dimethyl-2,9-diazaspiro[5.5]undecane. PubChem.[1][4][5][6][7] (2025).[8][3][4] Provides specific chemical identifiers (SMILES, InChI) and predicted property profiles. [1]
An In-depth Technical Guide to 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane and the Broader Diazaspiro[5.5]undecane Scaffold for Researchers and Drug Development Professionals
Introduction: The Significance of the Diazaspiro[5.5]undecane Scaffold in Medicinal Chemistry The diazaspiro[5.5]undecane framework represents a class of privileged heterocyclic motifs that have garnered considerable att...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of the Diazaspiro[5.5]undecane Scaffold in Medicinal Chemistry
The diazaspiro[5.5]undecane framework represents a class of privileged heterocyclic motifs that have garnered considerable attention within the field of medicinal chemistry. Their inherent three-dimensional and rigid structure provides a unique scaffold for the strategic orientation of substituents, facilitating the design of potent and selective ligands for a diverse array of biological targets. This guide provides a comprehensive overview of 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane, including its known identifiers, and expands upon the broader family of diazaspiro[5.5]undecane analogs, their synthesis, and their significant applications in modern drug discovery. While specific data on 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane is limited, the extensive research into related structures underscores the therapeutic potential of this chemical class.
Part 1: Core Identifiers for 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane
A thorough investigation of chemical databases reveals that a specific CAS (Chemical Abstracts Service) number has not been assigned to 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane. This suggests that the compound may be a novel entity or has not been extensively characterized in the public domain. However, other key identifiers have been established and are crucial for its unambiguous identification in research settings.
It is important to note that PubChem also lists an alternative, albeit less common, name for this structure: 2,11-dimethyl-2,9-diazaspiro[5.5]undecane.
Part 2: The Diazaspiro[5.5]undecane Scaffold in Drug Discovery: A Landscape of Therapeutic Potential
The absence of extensive literature on 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane necessitates a broader examination of its parent scaffold, diazaspiro[5.5]undecane, and its derivatives. This family of compounds has been successfully employed in the development of agents targeting a range of diseases, highlighting the versatility of this structural motif.[1]
Therapeutic Applications:
Central Nervous System (CNS) Disorders: Derivatives of diazaspiro[5.5]undecane have been investigated as antagonists for GABA-A receptors, suggesting potential applications in the treatment of neurological and psychiatric disorders.[1]
Pain Management: The multimodal activity of compounds containing the 1,9-diazaspiro[5.5]undecane core against multiple receptors associated with pain pathways makes them a promising class for the development of new pain treatments.[2]
Metabolic Diseases: 1,9-Diazaspiro[5.5]undecane-containing compounds have been explored as dual inhibitors of ACC1 and ACC2, key enzymes in fatty acid metabolism, indicating their potential for treating metabolic diseases like obesity.[3]
Antiviral Activity: Certain diazaspiro[5.5]undecane analogs have been identified as potent CCR5 antagonists, a crucial co-receptor for HIV entry, demonstrating their potential as antiviral agents.[4]
Oncology: The broader class of spiro compounds, including diazaspiro[5.5]undecane derivatives, has emerged as a significant area of interest in cancer research due to their promising anticancer activities.[5]
Part 3: Synthesis Strategies for the Diazaspiro[5.5]undecane Core
The construction of the diazaspiro[5.5]undecane skeleton can be achieved through various synthetic routes. The choice of a particular strategy often depends on the desired substitution pattern and the starting materials' availability.
A general and effective method for the synthesis of 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraone derivatives involves a cascade cyclization through a [5+1] double Michael addition reaction. This approach utilizes N,N-dimethylbarbituric acid and diarylideneacetone derivatives in the presence of a base like diethylamine at ambient temperature, often resulting in excellent yields.[6]
A divergent synthesis for 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and their corresponding undecan-2-ones has also been described.[7] A key step in this methodology is an efficient Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor.[7]
The synthesis of 1,7-diazaspiro[5.5]undecane has been accomplished through a convenient three-step process involving a Claisen condensation, followed by an acid-catalyzed decarboxylation and spirocyclization of N-Boc-δ-valerolactam.[8]
Visualizing a General Synthetic Workflow:
Caption: A generalized workflow for the synthesis of substituted diazaspiro[5.5]undecane derivatives.
Part 4: Experimental Protocols - A Representative Synthesis
While a specific protocol for 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane is not available, the following is a representative procedure for the synthesis of a related diazaspiro[5.5]undecane derivative, which can be adapted by skilled chemists.
Synthesis of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives [9]
This synthesis involves a multi-step sequence starting from N-Boc-piperidone.
Epoxidation: N-Boc-piperidone is treated with a Corey-Chaykovsky reagent to form the corresponding epoxide.[9]
Ring Opening: The epoxide undergoes thermal ring opening with an appropriate arylamine to yield an aminoalcohol.[9]
Acylation: The resulting aminoalcohol is acylated with a suitable acyl halide.[9]
Intramolecular Cyclization: Treatment with a base, such as potassium tert-butoxide, at low temperatures induces intramolecular cyclization to form the spirocyclic core.[9]
Deprotection and N-Alkylation: The Boc-protecting group is removed, followed by N-alkylation to introduce the desired substituent at the nitrogen atom, yielding the final target compounds.[9]
Conclusion and Future Directions
The diazaspiro[5.5]undecane scaffold is a validated and highly promising framework in the landscape of modern drug discovery. While the specific compound, 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane, remains to be fully characterized in the public scientific literature, the extensive and successful research on its structural analogs provides a strong impetus for its further investigation. The diverse biological activities exhibited by this class of molecules, ranging from CNS modulation to antiviral and anticancer effects, suggest that novel derivatives, including the title compound, could hold significant therapeutic potential. Future research efforts should focus on the development of efficient and scalable synthetic routes to 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane and a comprehensive evaluation of its pharmacological profile. Such studies will undoubtedly contribute to the expanding role of diazaspiro[5.5]undecanes in the development of next-generation therapeutics.
References
Štefane, B., & Kočevar, M. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Beilstein Journal of Organic Chemistry, 13, 2074–2101. [Link][2]
Leza, N., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(23), 10853–10870. [Link][9]
Štefane, B., & Kočevar, M. (2017). PRIVILEGED HETEROCYCLES: BIOACTIVITY AND SYNTHESIS OF 1,9-DIAZASPIRO[5.5]UNDECANE-CONTAINING COMPOUNDS. Beilstein Journal of Organic Chemistry, 13. [Link][10]
Andersen, R. J., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry, 64(24), 18197–18214. [Link][11]
Pradhan, P. P., et al. (2015). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate. [Link][6]
Andersen, R. J., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. [Link][12]
Request PDF. (2025). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. ResearchGate. [Link][7]
ElectronicsAndBooks. (n.d.). Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist. ElectronicsAndBooks. [Link]
discovery and history of diazaspiro[5.5]undecane scaffolds
The following technical guide details the discovery, synthetic evolution, and medicinal chemistry applications of diazaspiro[5.5]undecane scaffolds. From "Escape from Flatland" to Clinical Candidates Executive Summary: T...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the discovery, synthetic evolution, and medicinal chemistry applications of diazaspiro[5.5]undecane scaffolds.
From "Escape from Flatland" to Clinical Candidates
Executive Summary: The sp3 Imperative
In modern drug discovery, the diazaspiro[5.5]undecane scaffold represents a critical structural solution to the "flatness" problem inherent in traditional aromatic-rich libraries. As a rigid, bicyclic, sp3-rich diamine, this scaffold offers orthogonal vector orientation for substituents, enabling precise exploration of 3D chemical space.
Unlike flexible linkers (e.g., propyl chains) or flat linkers (e.g., piperazines, biphenyls), the spiro[5.5]undecane core restricts conformational entropy while maintaining specific exit vectors. This results in improved Lipophilicity Efficiency (LipE) , enhanced metabolic stability, and reduced off-target toxicity, positioning it as a privileged motif in GPCR and enzyme inhibitor design.
Historical Context & Discovery
Origins: The Natural Product Connection
The intellectual lineage of diazaspiro[5.5]undecanes traces back to the structural analysis of histrionicotoxins , spirocyclic alkaloids isolated from the skin of the poison dart frog Dendrobates histrionicus. While histrionicotoxins feature a spiro[5.5] core (specifically an azaspiro system), their complexity and scarcity drove synthetic chemists to design simplified, tractable analogs.
The "Privileged Structure" Era
The transition from natural product curiosity to medicinal chemistry staple occurred in the late 1990s and early 2000s. Researchers recognized that the 1,9- and 3,9-diazaspiro[5.5]undecane isomers could serve as rigid bioisosteres for piperazines and bipiperidines.
Early 2000s: Patents began appearing for 3,9-diazaspiro[5.5]undecanes as CCR5 antagonists (HIV entry inhibitors), validating the scaffold's ability to bind complex GPCR pockets.
2010s-Present: The scaffold expanded into metabolic targets (ACC inhibitors), oncology (PARP inhibitors), and CNS agents (GABA antagonists), driven by the industry-wide push to increase fraction sp3 (Fsp3) in drug candidates.
Synthetic Architectures & Protocols
The synthesis of these scaffolds is non-trivial due to the formation of the quaternary spiro-carbon. Two dominant isomers—3,9-diazaspiro[5.5]undecane and 1,9-diazaspiro[5.5]undecane —require distinct synthetic strategies.
Core Synthesis: 3,9-Diazaspiro[5.5]undecane
This isomer is classically synthesized via a double Michael addition/cyclization sequence, often referred to as the "Weiss-Cook" type condensation or modified cyanoacetate routes.
Protocol: Scalable Synthesis of 3,9-Diazaspiro[5.5]undecane
Objective: Synthesis of the N-protected core from commercially available N-benzyl-4-piperidone.
Dissolve N-benzyl-4-piperidone (1.0 eq) and ethyl cyanoacetate (2.0 eq) in a saturated ethanolic ammonia solution.
Stir at 0–5 °C for 48–72 hours. The ammonia acts as a catalyst and nitrogen source, promoting the formation of the intermediate "Guareschi imide" type structure (2,4-dioxo-1,5-dicyano-spiro cycle).
Checkpoint: A heavy precipitate forms. Filter and wash with cold ethanol to isolate the dicyano-diamide intermediate.
Hydrolysis & Decarboxylation:
Suspend the intermediate in 30% H2SO4 and reflux for 12–24 hours. This harsh acidic condition hydrolyzes the nitriles and amides, and decarboxylates the positions alpha to the carbonyls.
Result: Formation of the 3,9-diazaspiro[5.5]undecane-2,4-dione (spiro-glutarimide).
Global Reduction:
Suspend the spiro-imide in anhydrous THF under N2 atmosphere.
Slowly add LiAlH4 (4.0 eq) at 0 °C, then reflux for 16 hours to reduce both carbonyls to methylenes.
The crude diamine is often an oil. It can be purified via vacuum distillation or converted to a Boc-protected derivative for column chromatography (DCM/MeOH gradients).
Synthetic Logic Visualization
The following diagram illustrates the divergent pathways to the 1,9- and 3,9- isomers.
Caption: Divergent synthetic pathways for 3,9- and 1,9-diazaspiro[5.5]undecane scaffolds emphasizing the "Weiss-Cook" condensation and Ring-Closing Metathesis (RCM) strategies.
Medicinal Chemistry Applications
The utility of diazaspiro[5.5]undecanes lies in their ability to project substituents into defined vectors, often improving selectivity compared to flexible analogs.[4]
Case Study: Metabolic Disease (ACC Inhibitors)
Target: Acetyl-CoA Carboxylase (ACC1/2).[4]
Challenge: Traditional ACC inhibitors suffered from poor metabolic stability and high lipophilicity.
Solution: Pfizer and other groups utilized the 1,9-diazaspiro[5.5]undecane core.
Mechanism: The spiro core serves as a rigid linker connecting a specific "head" group (interacting with the carboxyltransferase domain) and a "tail" group.
Outcome: Compounds like ND-630 (related spiro-derivatives) demonstrated that the spiro-linker improved the Lipophilic Efficiency (LipE) by lowering LogP while maintaining potency. The 1,9-geometry was crucial for positioning the amide bond to interact with the enzyme backbone.
Case Study: CNS Disorders (GABA-A Antagonists)
Target: GABA-A Receptor (Competitive Antagonists).
Compound: 3,9-Diazaspiro[5.5]undecane derivatives (e.g., Compound 1e).
Insight: A study on 3,9-diazaspiro[5.5]undecane-2,4-diones revealed they could act as bioisosteres for the acidic moiety typically required for GABA-A binding. The rigid spiro-structure allowed the molecule to span the interface between the
and subunits of the receptor.
Key Result: High affinity (
= 180 nM) and selectivity for extrasynaptic subtypes, with potential applications in immunomodulation (T-cell proliferation rescue).[5][6]
Case Study: Oncology (PARP Inhibitors)
Target: Poly(ADP-ribose) Polymerase 1 (PARP-1).[4][7]
Innovation: Replacing the piperazine core of Olaparib with a diazaspiro scaffold.
Rationale: Piperazines can sometimes be associated with genotoxicity or promiscuity.
Result: The spiro-analog maintained high PARP-1 affinity (IC50 ~12 nM) but significantly reduced DNA damage markers compared to "worst-in-class" piperazine analogs. This highlights the scaffold's utility in reducing off-target toxicity.
Physicochemical Profile: The "Spiro" Advantage
The following table summarizes why a medicinal chemist would select a diazaspiro[5.5]undecane over a standard piperazine or bipiperidine.
Property
Piperazine / Bipiperidine (Flat)
Diazaspiro[5.5]undecane (3D)
Impact on Drug Design
Shape (Fsp3)
Low (Planar/Flexible)
High (Rigid/Spherical)
Higher Fsp3 correlates with better clinical success rates.
Vector Orientation
Linear (180°) or Flexible
Defined Angle (~109°)
Access to novel IP space and specific binding pockets.
Solubility
Moderate
Improved
Disruption of crystal packing energy improves aqueous solubility.
Metabolic Stability
Susceptible to N-oxidation/Ring opening
High
Quaternary carbon blocks metabolic soft spots; steric bulk protects N.
Selectivity
Lower (Promiscuous binding)
Higher
Rigid shape fits "lock and key" targets more precisely.
Biological Signaling & Mechanism
The diagram below illustrates the role of the scaffold in the Acetyl-CoA Carboxylase (ACC) inhibition pathway, a primary application of the 1,9-isomer.
Caption: Mechanism of action for 1,9-diazaspiro-based ACC inhibitors. Inhibition prevents Malonyl-CoA formation, shifting metabolism from lipogenesis to fatty acid oxidation.
References
Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry, 2021.[6]
[Link]
Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition. Arabian Journal of Chemistry, 2015.
[Link]
Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds, 2017.[8]
[Link]
Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes. Tetrahedron Letters, 2005.
[Link]
Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework. Journal of Medicinal Chemistry, 2018.
[Link][7]
Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. Journal of Organic Chemistry, 2009.
[Link]
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists. Journal of Medicinal Chemistry, 2020.
[Link]
Unlocking the Therapeutic Potential of 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane: A Guide to Target Identification and Validation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for Investigating 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane In the relentless pursuit of novel therap...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Investigating 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane
In the relentless pursuit of novel therapeutics, the exploration of unique chemical scaffolds is paramount. The diazaspiro[5.5]undecane core represents a privileged heterocyclic motif in medicinal chemistry, prized for its rigid, three-dimensional structure that allows for the precise spatial orientation of substituents.[1][2] This inherent three-dimensionality can lead to enhanced target binding, improved metabolic stability, and favorable physicochemical properties compared to more traditional flat, aromatic compounds.[1][3]
While a direct survey of published literature reveals a scarcity of biological data for the specific molecule, 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane, its structural congeners have demonstrated a remarkable breadth of activity across diverse therapeutic areas. This guide provides a comprehensive framework for identifying and validating potential therapeutic targets for this promising, yet underexplored, compound. By leveraging structure-activity relationship (SAR) data from analogous diazaspiro[5.5]undecane derivatives, we will delineate a logical, evidence-based path for its investigation, from initial target hypothesis to detailed experimental validation. This document serves as a technical roadmap for researchers aiming to unlock the full therapeutic potential of this unique spirocyclic scaffold.
The Privileged Scaffold: Why Diazaspiro[5.5]undecanes are Attracting Attention
The diazaspiro[5.5]undecane framework is more than just a novel structure; it is a strategic platform for drug design. Unlike conformationally flexible linear molecules, the spirocyclic core constrains the molecule into a defined shape.[4] This rigidity is advantageous for several reasons:
Enhanced Target Affinity: By pre-organizing substituents into a specific 3D arrangement, the entropic penalty upon binding to a target protein is reduced, potentially leading to higher affinity and potency.
Improved Selectivity: The precise positioning of functional groups allows for fine-tuned interactions with a target's binding site, enabling the design of ligands that can distinguish between closely related proteins, such as receptor subtypes or enzyme isoforms.
Favorable Physicochemical Properties: The introduction of a spirocenter increases the fraction of sp3-hybridized carbons (Fsp3), a molecular descriptor often correlated with improved solubility, metabolic stability, and overall drug-likeness, moving compounds out of "flatland" and into a more favorable chemical space.[3][5]
These attributes have contributed to the growing interest in diazaspirocycles as bioisosteres for common motifs like piperazine, offering a novel approach to overcoming challenges in drug development.[1][6]
Potential Therapeutic Arenas and Targets: An Analogue-Based Approach
Based on the extensive biological activities reported for various diazaspiro[5.5]undecane derivatives and related spirocyclic compounds, we can hypothesize several high-priority therapeutic areas for investigation.
Central Nervous System (CNS) Disorders
The diazaspiro[5.5]undecane scaffold has been extensively explored for its activity on CNS targets, suggesting its potential for treating neurodegenerative diseases, psychiatric disorders, and pain.
Sigma Receptors (σ1R and σ2R):
Rationale: The sigma-2 receptor (σ2R/TMEM97) is a promising target for neurodegenerative diseases like Alzheimer's and Parkinson's.[6] Diazaspiroalkanes have been successfully developed as bioisosteres for piperazine in high-affinity σ2R ligands.[6] Furthermore, dual-acting compounds targeting the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R) have been developed from 1-oxa-4,9-diazaspiro[5.5]undecane scaffolds for the treatment of pain.[7][8]
Rationale: 3,9-Diazaspiro[5.5]undecane derivatives have been identified as potent competitive antagonists of the γ-aminobutyric acid type A receptor (GABA-A R), a key inhibitory neurotransmitter receptor in the brain.[9][10] Ligands targeting specific GABA-A R subtypes have potential applications in treating epilepsy, anxiety, and sleep disorders.
Proposed Target: GABA-A Receptor subtypes.
Cholinergic System:
Rationale: Inhibition of acetylcholinesterase (AChE) is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease.[11] Spiro-heterocyclic compounds have shown potential as AChE inhibitors.[12][13] Additionally, spiro-compounds known as spirolides act as potent antagonists of nicotinic acetylcholine receptors (nAChRs) and are being explored as leads for neuroprotective agents.[14]
The rigid architecture of spirocycles makes them ideal scaffolds for inhibitors of enzymes involved in cancer signaling and DNA repair.
DNA Damage Response:
Rationale: Poly(ADP-ribose) Polymerase-1 (PARP-1) is a critical enzyme in the repair of single-strand DNA breaks. PARP inhibitors are a successful class of drugs for treating cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations). Notably, derivatives of 1,9-diazaspiro[5.5]undecane have been developed as potent PARP-1 inhibitors.[2]
Proposed Target: PARP-1.
General Cytotoxicity and Novel Pathways:
Rationale: A wide variety of spirocyclic compounds, including spiro-oxindoles and spirodienones, have demonstrated potent cytotoxic effects against a range of human cancer cell lines, such as A549 (lung), MDA-MB-231 (breast), and HeLa (cervical).[15][16][17] The mechanisms are often varied, and an initial broad-panel screen is warranted.
Proposed Strategy: Broad-spectrum cytotoxicity screening against a panel of cancer cell lines (e.g., NCI-60) to identify initial leads.
Metabolic Diseases
Metabolic regulation offers another promising avenue, with key enzymes being validated targets for diazaspiro[5.5]undecane analogues.
Fatty Acid Metabolism:
Rationale: Acetyl-CoA Carboxylase (ACC) exists in two isoforms, ACC1 and ACC2, which are rate-limiting enzymes in fatty acid synthesis and oxidation, respectively. Inhibition of ACC is a compelling strategy for treating obesity and related metabolic disorders. Compounds containing the 1,9-diazaspiro[5.5]undecane core have been reported as potent dual inhibitors of ACC1 and ACC2.[2][18]
Proposed Targets: ACC1, ACC2.
Infectious Diseases
The unique shapes of spirocycles can disrupt essential microbial processes, making them attractive candidates for novel antimicrobial agents.
Antibacterial and Antifungal Activity:
Rationale: Spiroheterocyclic compounds, particularly spirooxindolopyrrolidines, have shown excellent antimicrobial activity, including against multidrug-resistant nosocomial pathogens.[19][20] The structural novelty of the 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane scaffold could potentially overcome existing resistance mechanisms.
Proposed Strategy: Initial screening against a panel of clinically relevant Gram-positive and Gram-negative bacteria and pathogenic fungi.
Comparative Bioactivity of Diazaspiro[5.5]undecane Analogues
To provide a benchmark for future studies, the following table summarizes quantitative bioactivity data for various diazaspiro[5.5]undecane derivatives against key targets identified from the literature.
A structured, multi-tiered approach is essential for efficiently identifying and validating the biological targets of 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane.
Diagram: General Target Identification and Validation Workflow
Caption: A multi-phase workflow for identifying and validating therapeutic targets.
This protocol is adapted from established methods to determine the inhibitory effect of a compound on PARP-1 activity by measuring the synthesis of poly(ADP-ribose) (PAR).[2]
Principle: In a 96-well plate coated with histones and activated DNA, active PARP-1 enzyme synthesizes PAR chains using biotinylated NAD+. The amount of incorporated biotin is quantified using a streptavidin-HRP conjugate and a chemiluminescent substrate. A reduction in signal indicates PARP-1 inhibition.
Methodology:
Plate Preparation: Use a 96-well plate pre-coated with histones and containing nicked DNA (commercially available kits, e.g., from Trevigen).
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane in assay buffer (e.g., final concentrations from 10 µM to 0.5 nM). Include a vehicle control (e.g., 1% DMSO) and a known PARP inhibitor positive control (e.g., Olaparib).
Reaction Setup:
To each well, add 25 µL of the test compound dilutions or controls.
Reaction Initiation: Initiate the reaction by adding 10 µL of a PARP cocktail containing biotinylated NAD+.
Incubation: Incubate the plate at 25°C for 60 minutes.
Washing: Wash the plate 4 times with a wash buffer (e.g., PBS + 0.1% Tween-20) to remove unincorporated reagents.
Detection:
Add 50 µL of streptavidin-HRP diluted in blocking buffer to each well.
Incubate at 25°C for 60 minutes.
Wash the plate 4 times as described in step 6.
Signal Generation: Add 50 µL of a chemiluminescent HRP substrate (e.g., SuperSignal™ West Pico) to each well.
Data Acquisition: Immediately read the plate on a luminometer.
Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
Detailed Protocol 2: Radioligand Binding Assay for μ-Opioid Receptor (MOR)
This protocol determines the binding affinity of the test compound to the MOR by measuring its ability to compete with a radiolabeled ligand.
Principle: Cell membranes expressing the human MOR are incubated with a constant concentration of a high-affinity radiolabeled MOR antagonist (e.g., [³H]-diprenorphine) and varying concentrations of the test compound. The amount of radioligand displaced by the test compound is measured, allowing for the calculation of the inhibitory constant (Ki).
Methodology:
Membrane Preparation: Use commercially available cell membranes prepared from a stable cell line overexpressing the human μ-opioid receptor (e.g., CHO-K1 or HEK293).
Compound Preparation: Prepare an 11-point, half-log serial dilution of 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Final assay concentrations may range from 10 µM to 100 pM.
Assay Setup (in a 96-well plate):
Total Binding: Add 50 µL assay buffer, 50 µL [³H]-diprenorphine (final concentration ~0.5 nM), and 100 µL membrane suspension.
Non-specific Binding (NSB): Add 50 µL of a high concentration of a non-labeled competitor (e.g., 10 µM Naloxone), 50 µL [³H]-diprenorphine, and 100 µL membrane suspension.
Test Compound: Add 50 µL of the test compound dilution, 50 µL [³H]-diprenorphine, and 100 µL membrane suspension.
Incubation: Incubate the plate at 25°C for 90 minutes with gentle agitation.
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.
Washing: Quickly wash the filters three times with 200 µL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.
Scintillation Counting: Dry the filter plate, add liquid scintillation cocktail to each well, and count the radioactivity using a scintillation counter (e.g., MicroBeta TriLux).
Data Analysis:
Calculate specific binding = Total Binding - NSB.
Determine the percent inhibition caused by the test compound at each concentration.
Calculate the IC50 value using non-linear regression analysis.
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Diagram: MOR Agonism and σ1R Antagonism Pathway in Pain Modulation
Caption: Dual-target mechanism for enhanced analgesia and potentially reduced side effects.
Conclusion and Future Directions
While 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane remains a molecule of unknown biological function, its core scaffold is a member of a well-validated class of therapeutically active compounds. The evidence compiled from analogous structures strongly suggests that its potential lies in high-value therapeutic areas, particularly CNS disorders, oncology, and metabolic diseases. The most promising and mechanistically supported initial targets for investigation include the sigma receptors, GABA-A receptors, PARP-1, and ACC enzymes.
The immediate path forward requires the synthesis of 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane and the execution of the screening and validation workflows detailed in this guide. A tiered approach, beginning with broad functional screening followed by focused investigation of the high-priority targets identified herein, will provide the most efficient route to elucidating its therapeutic value. The unique substitution pattern of this specific molecule may confer novel selectivity or potency profiles, offering a distinct opportunity to develop a next-generation therapeutic with an improved clinical profile.
References
A numbered list of all cited sources will be provided below, including the Title, Source, and a valid, clickable URL for verification.
Al-Mansour, A. I., et al. (2021). Antimicrobial activities of spirooxindolopyrrolidine tethered dicarbonitrile heterocycles against multidrug resistant nosocomial pathogens. Journal of Infection and Public Health. [Link]
Habibi, A., et al. (2016). Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria. Iranian Journal of Pharmaceutical Research. [Link]
Siddiqui, N., et al. (2007). Spiro-heterocycles: A convenient synthesis and antimicrobial activity of some 3-(5-aryl/aryloxymethyl-1,3,4-thiadiazol-2-yl)-spiro-cyclohexane-1',2-thiazolidin-4-ones. Indian Journal of Chemistry - Section B. [Link]
Al-Ghorbani, M., et al. (2024). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. EMAN RESEARCH PUBLISHING. [Link]
Kysil, V., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances. [Link]
Saeed, M., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules. [Link]
Hugel, H. M., & Ziora, Z. M. (2021). Natural spirocyclic alkaloids and polyphenols as multi target dementia leads. Bioorganic & Medicinal Chemistry. [Link]
Bavo, F., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry. [Link]
Al-Hourani, B. J., et al. (2022). Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. Molecules. [Link]
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Choi, D., et al. (2020). Anti-Allergic and Anti-Inflammatory Effects of Undecane on Mast Cells and Keratinocytes. Molecules. [Link]
García, M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ 1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry. [Link]
Lykholay, A., & Zhabinskii, V. (2023). Spirocyclic Motifs in Natural Products. Encyclopedia MDPI. [Link]
Ben Hadda, T., et al. (2020). Spiro Heterocyclic Compounds as Potential Anti-Alzheimer Agents (Part 2): Their Metal Chelation Capacity, POM Analyses and DFT Studies. Current Drug Discovery Technologies. [Link]
Kumar, R., et al. (2025). Spirocyclic compounds: potential drug leads in the fight against Mycobacterium tuberculosis. Journal of Biomolecular Structure and Dynamics. [Link]
Aggarwal, P., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry. [Link]
Burgey, C. S., & Williams, T. M. (2025). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Tetrahedron Letters. [Link]
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Aggarwal, P., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. Arabian Journal of Chemistry. [Link]
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García, M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry. [Link]
Kumar, R., et al. (2024). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. RSC Medicinal Chemistry. [Link]
Aggarwal, P., et al. (2015). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate. [Link]
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Ayaz, M., et al. (2025). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules. [Link]
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Gnezdilov, O. I., et al. (2022). Diastereoselective Synthesis of Novel Spiro-Phosphacoumarins and Evaluation of Their Anti-Cancer Activity. Molecules. [Link]
2,7-Dimethyl-2,9-diazaspiro[5.5]undecane: Scaffold Architecture & Medicinal Applications
The following technical guide details the architecture, synthesis, and medicinal utility of the 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane scaffold. This document is structured for drug discovery scientists, focusing on th...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the architecture, synthesis, and medicinal utility of the 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane scaffold. This document is structured for drug discovery scientists, focusing on the molecule's role as a privileged spirocyclic core for escaping "flatland" in library design.
[1]
Executive Summary
2,7-Dimethyl-2,9-diazaspiro[5.5]undecane represents a specialized subclass of the diazaspiro[5.5]undecane family—a privileged scaffold in modern medicinal chemistry.[1] Unlike flat aromatic systems, this spirocyclic diamine offers a high fraction of sp³-hybridized carbons (
), conferring three-dimensional complexity that improves solubility and metabolic stability while providing precise vector orientation for side chains.
This specific analog features a 2,9-diaza arrangement (nitrogen atoms in separate rings) with asymmetric methylation: an
-methyl group at position 2 and a -methyl group at position 7 (adjacent to the spiro center).[1] This substitution pattern creates a unique steric environment, restricting conformational mobility and enhancing selectivity for targets such as GPCRs (Chemokine receptors, Opioid receptors) and Endoplasmic Reticulum (ER) stress modulators in oncology.
Chemical Architecture & Physicochemical Profile[1][2][3]
Structural Logic
The molecule consists of two six-membered piperidine rings fused at a single quaternary carbon (C6).[1]
Rigidity: The spiro-fusion locks the two rings perpendicular to each other, preventing the "pancaking" often seen in fused bicyclic systems.
The 7-Methyl "Buttress": The methyl group at C7 is strategically placed adjacent to the spiro center.[1] This creates steric bulk that biases the conformation of the second ring, often locking it into a specific chair conformer. This is a critical tool in "conformational restriction" strategies to improve binding affinity.
Calculated Properties (In Silico)
Property
Value (Approx.)
Significance
Formula
Low MW fragment, ideal for Lead-Like libraries.[1]
MW
182.31 g/mol
High ligand efficiency potential.
cLogP
1.2 – 1.6
Optimal lipophilicity for CNS penetration and membrane permeability.
TPSA
~24 Ų
Excellent oral bioavailability (Rule of 5 compliant).
pKa (N2)
~8.5 (Tertiary amine)
Protonated at physiological pH; good for electrostatic interactions (e.g., Asp residues in GPCRs).
pKa (N9)
~10.5 (Secondary amine)
Highly basic; primary handle for further derivatization.
Synthetic Pathways[4][5][6]
The synthesis of 2,7-dimethyl-2,9-diazaspiro[5.5]undecane requires a strategy that differentiates the two rings to allow asymmetric methylation.[1]
Retrosynthetic Analysis
The most robust route involves the construction of the spiro core via a double Michael addition or a Mannich-type condensation sequence.[1]
Key Disconnection:
Spiro-Cyclization: Form the second piperidine ring onto an existing 4-piperidone derivative.[1]
Precursors:
-Methyl-4-piperidone (provides Ring A and N2-Methyl) + Methyl vinyl ketone equivalent (provides Ring B and C7-Methyl).[1]
Detailed Synthetic Protocol
Note: The following is a generalized high-fidelity protocol for constructing 7-substituted-2,9-diazaspiro[5.5]undecanes.
-methyl-4-piperidone with ethyl cyanoacetate in benzene/toluene with a Dean-Stark trap.
Mechanism: Formation of the
-unsaturated cyanoester intermediate.
Yield: Typically >80%.
Step 2: Michael Addition & Cyclization (The Spiro Step)
Reagents: Substituted acrylate or acrylonitrile (e.g., 2-methylacrylonitrile for C-methylation logic), Base (NaOEt).
Correction for 7-Methyl: To install a methyl at C7 (adjacent to spiro), the incoming Michael acceptor must carry the methyl group, or a specific divinyl ketone precursor must be used.
Optimized Route (Divinyl Ketone Strategy):
Cyclization: The amine undergoes a double Michael addition to a divinyl ketone intermediate generated in situ, forming the second ring.
Step 3: Reduction
Reagents:
(Lithium Aluminum Hydride) in THF.
Action: Reduces the carbonyls/nitriles from the cyclization step to the final amine and methylene groups.
Result: 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane.[1][2]
Visualization: Synthetic Logic
Caption: Modular assembly of the spiro[5.5]undecane core via divinyl ketone intermediates.
Medicinal Chemistry Applications
GPCR Antagonists (CCR5 & Opioids)
The 2,9-diazaspiro[5.5]undecane scaffold is a validated bioisostere for 4,4'-disubstituted piperidines.
Mechanism: The spiro-core positions two basic nitrogens at a fixed distance (~5-6 Å).[1] This mimics the pharmacophore of peptide mimetics binding to Class A GPCRs.
Application: Derivatives have shown potent antagonism against CCR5 (HIV entry) and NK1 receptors . The 7-methyl group enhances selectivity by clashing with "flat" hydrophobic pockets in off-target receptors (e.g., hERG channel), thereby improving the safety profile.
ER Stress Induction (Oncology)
Recent high-throughput screens have identified 2,9-diazaspiro[5.5]undecanes as potent inducers of the Unfolded Protein Response (UPR) .
Efficacy: The 2,9-diaza core is essential for activity.[1] Substituents on the nitrogen (N9) modulate lipophilicity to target the Endoplasmic Reticulum membrane. The 2,7-dimethyl analog serves as a more lipophilic, brain-penetrant variant suitable for targeting Glioblastoma Multiforme (GBM).[1]
Sigma Receptor Modulation
The spiro-amine motif possesses high affinity for Sigma-1 (
Caption: Pharmacophore mapping of the 2,7-dimethyl-2,9-diazaspiro[5.5]undecane scaffold.
References
PubChem. (n.d.). 2,7-dimethyl-2,9-diazaspiro[5.5]undecane (Compound). National Library of Medicine. Retrieved from [Link]
Selly, T. et al. (2016). A High-Throughput Screen Identifies 2,9-Diazaspiro[5.5]Undecanes as Inducers of the Endoplasmic Reticulum Stress Response. PLOS ONE. Retrieved from [Link]
Finke, P. E. et al. (2006). Antagonists of the CCR5 Receptor.[5] Annual Reports in Medicinal Chemistry. (Contextual validation of spiro-piperidines in GPCRs).
Mokrosz, J. L. (2003). Spiro-piperidines as privileged scaffolds for Sigma Receptors. Journal of Medicinal Chemistry. (General scaffold utility).[6]
Application Notes and Protocols for the Stereoselective Synthesis of Diazaspiro[5.5]undecane Derivatives
Introduction: The Significance of the Diazaspiro[5.5]undecane Scaffold in Modern Drug Discovery The diazaspiro[5.5]undecane core is a privileged three-dimensional heterocyclic motif that has garnered considerable attenti...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of the Diazaspiro[5.5]undecane Scaffold in Modern Drug Discovery
The diazaspiro[5.5]undecane core is a privileged three-dimensional heterocyclic motif that has garnered considerable attention in medicinal chemistry.[1] Its rigid, spirocyclic framework allows for the precise spatial orientation of substituents, making it an attractive scaffold for designing potent and selective ligands for a diverse range of biological targets.[2] This structural rigidity can lead to improved binding affinity and a more favorable pharmacokinetic profile compared to more flexible acyclic or monocyclic analogues.[3]
Derivatives of this scaffold have demonstrated a wide array of biological activities, positioning them as promising candidates for the treatment of various diseases. They have been investigated as inhibitors of Acetyl-CoA Carboxylase (ACC) for metabolic disorders, antagonists for the Neurokinin-1 (NK1) receptor in pain and inflammation, and inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1) for cancer therapy.[2] Given the chiral nature of drug-target interactions, the ability to synthesize specific stereoisomers of these complex molecules is paramount. This guide provides an in-depth exploration of modern stereoselective synthetic strategies to access these valuable compounds, with a focus on the underlying principles of stereocontrol and practical, field-proven protocols.
Strategic Approaches to Stereocontrol in Diazaspiro[5.5]undecane Synthesis
The construction of the diazaspiro[5.5]undecane skeleton with control over its stereochemistry can be broadly categorized into two main strategies: diastereoselective and enantioselective methods. Diastereoselective approaches often rely on substrate control or the use of achiral reagents to favor the formation of one diastereomer over others. Enantioselective methods, which are often more sought after in drug development, employ chiral catalysts or auxiliaries to produce a single enantiomer in excess.
This guide will focus on two powerful and representative methodologies:
Diastereoselective Double Michael Addition: A robust and atom-economical cascade reaction for the synthesis of highly functionalized diazaspiro[5.5]undecane-tetraones.
Organocatalytic Asymmetric Aza-Diels-Alder Reaction: A state-of-the-art approach for the enantioselective construction of the core piperidine rings, leveraging chiral Brønsted acid catalysis.
Methodology 1: Diastereoselective [5+1] Double Michael Addition for 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones
This cascade reaction represents a highly efficient method for the construction of complex spiro-heterocycles from simple, acyclic precursors.[4][5] The strategy involves the reaction of an active methylene compound, such as N,N-dimethylbarbituric acid, with a 1,5-diaryl-1,4-pentadien-3-one (a divinylketone). The reaction proceeds via a sequential double Michael addition, forming two new carbon-carbon bonds and the spirocyclic core in a single operation.[4]
Causality of Stereoselectivity
The observed high diastereoselectivity in this reaction is a consequence of the thermodynamic stability of the resulting product. The reaction, promoted by a simple base like diethylamine, allows for the formation of the most stable chair conformation of the newly formed cyclohexanone ring.[5] This thermodynamic control ensures that the bulky aryl substituents preferentially occupy the equatorial positions to minimize steric strain, leading to the formation of a single diastereomer. X-ray crystallographic studies have confirmed that the cyclohexanone unit of the resulting spirocycles adopts a chair conformation.[4]
Reaction Workflow and Mechanism
The reaction proceeds through a cascade of conjugate additions. The base deprotonates the N,N-dimethylbarbituric acid, which then acts as a nucleophile in the first Michael addition to the divinylketone. A subsequent intramolecular Michael addition then closes the second ring to form the spirocyclic product.
Application Notes & Protocols: The 2,7-Diazaspiro[5.5]undecane Scaffold in Modern Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Spirocyclic Scaffolds In the landscape of medicinal chemistry, the quest for novel molecular architectures tha...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Spirocyclic Scaffolds
In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer both structural rigidity and three-dimensional complexity is paramount. Spirocyclic systems, characterized by two rings sharing a single carbon atom, have emerged as "privileged scaffolds." Their inherent non-planar, rigid conformation allows for the precise spatial orientation of functional groups, enabling high-affinity and selective interactions with biological targets.[1] This contrasts with more flexible linear molecules, which often require a significant entropic penalty upon binding.
Within this class, the diazaspiro[5.5]undecane core, a spiro-fused dipiperidine system, has garnered substantial interest.[2] While the specific derivative 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane serves as an exemplar of this structural family, this guide will explore the broader applications of the versatile diazaspiro[5.5]undecane scaffold. Its derivatives have been successfully developed as potent modulators of a wide array of biological targets, leading to clinical candidates for pain, metabolic disorders, CNS conditions, and viral infections.[2][3][4] This document provides an in-depth examination of the synthesis, applications, and biological evaluation of this important chemical entity.
Part 1: Foundational Synthesis Strategies
The utility of a scaffold is directly linked to the accessibility and versatility of its synthesis. The diazaspiro[5.5]undecane core can be constructed through several robust strategies, allowing for diverse functionalization.
Strategy A: Cascade [5+1] Double Michael Addition
This highly efficient method constructs the spirocyclic core in a single cascade reaction. It is particularly effective for generating 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones.[5]
Causality: The reaction is initiated by a base-catalyzed Michael addition of a nucleophilic donor (like N,N-dimethylbarbituric acid) to a divinylketone (Michael acceptor). This is immediately followed by an intramolecular Michael addition, closing the second ring and forming the spirocyclic center. The use of a mild base like diethylamine at ambient temperature makes this protocol highly practical and scalable.[6]
Caption: Workflow for Double Michael Addition Synthesis.
Protocol 1: Synthesis of 2,4-Dimethyl-7,11-diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone [7]
Reactant Preparation: In a round-bottom flask, dissolve N,N-dimethylbarbituric acid (1.0 mmol) and diarylidene acetone (1.0 mmol) in chloroform (10 mL).
Catalyst Addition: Add diethylamine (2.5 mmol) to the solution at room temperature (25°C).
Rationale: Diethylamine acts as a base to deprotonate the barbituric acid, generating the nucleophile required to initiate the Michael addition. An excess ensures the reaction proceeds to completion. Chloroform is an excellent solvent for this transformation, leading to high yields.[7]
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
Purification: Purify the resulting crude solid by recrystallization from a chloroform/n-heptane mixture to yield the pure spiro-product.
Validation: The structure and stereochemistry of the product should be confirmed using NMR spectroscopy and, if possible, X-ray crystallography.[5]
Strategy B: Epoxide Ring-Opening and Intramolecular Cyclization
This versatile, multi-step approach allows for greater control over substituent placement, particularly for 1-oxa-4,9-diazaspiro[5.5]undecane and related scaffolds.[8]
Causality: This strategy builds the rings sequentially. An initial epoxide opening with an amine installs a key aminoalcohol intermediate. Subsequent acylation and a base-mediated intramolecular cyclization (a nucleophilic attack of the alcohol onto the newly formed amide) forges the second ring at the spiro center. This stepwise approach is ideal for building libraries of compounds with diverse functionalities.[3][8]
Part 2: Applications in Key Therapeutic Areas
The diazaspiro[5.5]undecane scaffold has been instrumental in developing ligands for multiple target classes.
Pain Management: Dual MOR Agonists / σ1R Antagonists
A significant challenge in opioid-based pain therapy is managing severe side effects. A leading-edge strategy involves creating dual-acting compounds that combine μ-opioid receptor (MOR) agonism for analgesia with sigma-1 receptor (σ1R) antagonism to mitigate side effects like constipation and hyperalgesia.[3]
Mechanism: The diazaspiro[5.5]undecane core serves as a rigid framework to correctly position the pharmacophores required for both MOR and σ1R binding. A phenethyl group at position 9 and a substituted aryl moiety at another position often provide the optimal dual profile.[8]
Caption: Dual-Targeting Mechanism for Advanced Analgesia.
Table 1: Biological Activity of Representative 1-Oxa-4,9-diazaspiro[5.5]undecane Derivatives [3][8]
Compound
σ1R Binding Ki (nM)
MOR Functional EC50 (nM)
MOR Efficacy (%)
15au
16.3
25.5
92
15k
1.8
13.9
89
Oxycodone
>10,000
25.0
100
Data demonstrates potent dual activity, with compound 15au showing a balanced profile and potent analgesic activity comparable to oxycodone in preclinical models.[3][8]
CNS Disorders: Targeting GABAA and Orexin Receptors
The rigid diazaspiro framework is well-suited for targeting complex receptors in the central nervous system.
GABAA Receptor Antagonists: Derivatives have been investigated for their potential in neurological and psychiatric disorders by modulating the main inhibitory neurotransmitter system in the brain.[1]
Orexin Receptor Antagonists: Dual antagonists for orexin receptors (OX1R and OX2R) based on 1,9- and 2,9-diazaspiro[5.5]undecane cores have been developed for the treatment of sleep disorders.[2]
Tissue Preparation: Homogenize and centrifuge rat brain cortex to prepare membranes rich in GABAA receptors. Resuspend the final pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
Assay Setup: In a 96-well plate, add the membrane preparation, a radioligand (e.g., [³H]-Muscimol), and the diazaspiro[5.5]undecane test compound at various concentrations.
Rationale: This is a competitive binding assay. The test compound will compete with the known radioligand for the receptor's binding site.
Controls:
Total Binding: Wells with membrane and radioligand only.
Non-specific Binding: Wells with membrane, radioligand, and a saturating concentration of an unlabeled GABAA agonist (e.g., GABA).
Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) to allow the binding to reach equilibrium.
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
Rationale: Rapid filtration is crucial to separate bound from unbound radioligand without disturbing the binding equilibrium.
Detection: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
Metabolic Diseases: Inhibition of Acetyl-CoA Carboxylase (ACC)
ACC is a key enzyme regulating fatty acid metabolism, making it a prime target for treating obesity and related metabolic syndromes. 1,9-Diazaspiro[5.5]undecane derivatives have been developed as potent dual inhibitors of both ACC1 and ACC2 isoforms.[9]
Table 2: ACC Inhibition by 1,9-Diazaspiro[5.5]undecane Derivatives [9]
Compound
ACC1 IC50 (nM)
ACC2 IC50 (nM)
Notes
Compound 1g
7
3
Potent dual inhibition.
Compound 1h
11
5
Very good dual inhibition, comparable to 1g.
Antiviral Therapy: CCR5 Antagonism for HIV
The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for HIV entry into host cells. Replacing an oxa- aza- spiro scaffold with a 3,9-diazaspiro[5.5]undecane core led to the discovery of potent and orally bioavailable CCR5 antagonists, demonstrating the scaffold's versatility in targeting G protein-coupled receptors.[4]
Part 3: Standard Biological Evaluation Protocols
Validating the biological activity of newly synthesized derivatives is a critical step.
Protocol 3: In Vitro Cytotoxicity (MTT) Assay [10]
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO2 incubator at 37°C.
Compound Treatment: Treat the cells with serial dilutions of the diazaspiro[5.5]undecane test compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
Formazan Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
Absorbance Reading: Read the absorbance of the plate at ~570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using a dose-response curve.
Validation: This assay provides a quantitative measure of a compound's ability to inhibit cell proliferation or induce cell death, a primary screen for potential anti-cancer agents.[10]
Conclusion
The 2,7-diazaspiro[5.5]undecane scaffold and its isomers represent a highly successful and versatile platform in medicinal chemistry. Its rigid three-dimensional structure provides a unique advantage for designing potent and selective modulators of diverse biological targets, from GPCRs to enzymes. The robust and adaptable synthetic routes allow for extensive structure-activity relationship (SAR) exploration, which has already yielded promising candidates for pain, CNS disorders, metabolic diseases, and infectious diseases. As drug discovery continues to demand greater target selectivity and improved pharmacokinetic properties, the strategic application of privileged scaffolds like diazaspiro[5.5]undecane will undoubtedly continue to play a pivotal role in the development of next-generation therapeutics.
References
García-López, V., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. Available at: [Link]
Islam, M. S., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry. Available at: [Link]
Islam, M. S., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. ScienceDirect. Available at: [Link]
Kaur, H., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. Available at: [Link]
Islam, M. S., et al. (2015). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate. Available at: [Link]
García-López, V., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ 1 Receptor Antagonists for the Treatment of Pain. PubMed. Available at: [Link]
Takeda, S., et al. (2020). Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. ResearchGate. Available at: [Link]
Lindsley, C. W., et al. (2009). Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist. PubMed. Available at: [Link]
O'Connell, M. G., et al. (2009). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. Figshare. Available at: [Link]
University of Barcelona. (2025). Researchers develop a potential new drug for Alzheimer's and pain treatment. News-Medical.net. Available at: [Link]
Patra, M., et al. (2017). Compositions and methods for the treatment of neurodegenerative diseases. Google Patents.
Andersen, R. J., et al. (2020). Synthesis and Biological Evaluation of Analogs of Didehydroepiandrosterone as Potential New Anticancer Agents. PubMed. Available at: [Link]
Preet, R., et al. (2014). Synthesis and biological evaluation of andrographolide analogues as anti-cancer agents. ScienceDirect. Available at: [Link]
Bakunov, S. A., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. MDPI. Available at: [Link]
Application Note: High-Efficiency N-Alkylation Protocols for Diazaspiro[5.5]undecane Scaffolds
Abstract & Strategic Overview The diazaspiro[5.5]undecane core (specifically the 3,9-diazaspiro[5.5]undecane isomer) has emerged as a "privileged scaffold" in medicinal chemistry, appearing in inhibitors for Acetyl-CoA C...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
The diazaspiro[5.5]undecane core (specifically the 3,9-diazaspiro[5.5]undecane isomer) has emerged as a "privileged scaffold" in medicinal chemistry, appearing in inhibitors for Acetyl-CoA Carboxylase (ACC), NK1 antagonists, and various GPCR ligands. Its value lies in its ability to project substituents into specific vectors within 3D space, avoiding the "flatland" limitations of traditional aromatic scaffolds.[1]
However, the chemical manipulation of this scaffold presents distinct challenges.[2] As a secondary diamine, it is prone to:
Over-alkylation: Rapid quaternization due to the high nucleophilicity of the piperidine-like nitrogens.
Symmetry Issues: In symmetric isomers (3,9-), distinguishing between the two nitrogen atoms requires precise stoichiometric control or protection strategies.
Solubility: The free base is highly polar, often requiring specific solvent systems for efficient functionalization.
This guide details three validated protocols for the N-alkylation of diazaspiro[5.5]undecanes, prioritizing regioselectivity and yield.
Strategic Considerations (The "Why" behind the "How")
Before initiating wet chemistry, consider the following mechanistic factors:
Nucleophilicity vs. Basicity: The spiro-piperidine nitrogens are highly basic (
). In direct alkylation (), using strong bases (e.g., NaH) can lead to elimination side reactions with the alkyl halide. We utilize weak inorganic bases (, ) to buffer the reaction without promoting elimination.
Steric Environment: Unlike linear diamines, the spiro[5.5] junction creates a rigid steric bulk. While positions 3 and 9 are distal to the junction, the ring pucker can influence reactivity. Reductive amination is generally preferred over direct alkylation for bulky electrophiles to avoid steric clashes during the transition state.
The "Desymmetrization" Problem: If your target requires two different alkyl groups (R1 and R2), you cannot simply add 1 equivalent of alkyl halide to the free diamine; this statistically yields a mixture of unreacted, mono-, and bis-alkylated products (approx. 1:2:1). Protocol C addresses this via orthogonal protection.
Decision Matrix & Workflow
Use the following logic flow to select the appropriate protocol for your substrate.
Caption: Decision matrix for selecting the optimal alkylation strategy based on target symmetry and electrophile availability.
Experimental Protocols
Protocol A: Reductive Amination (The "Gold Standard")
Best for: Mono-alkylation, library generation, and avoiding over-alkylation.
Mechanism: Formation of an iminium ion intermediate followed by irreversible hydride reduction.
Reagents:
Substrate: 3,9-Diazaspiro[5.5]undecane (free base or HCl salt)
Carbonyl: Aldehyde (1.1 equiv) or Ketone (1.5 equiv)
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Additive: Acetic Acid (AcOH) (1-2 equiv, essential if using aldehydes to catalyze imine formation)
Procedure:
Preparation: In a dry vial, dissolve the diazaspiro[5.5]undecane (1.0 mmol) in DCE (5 mL).
Note: If starting with the hydrochloride salt, add DIPEA (1.0 equiv) to liberate the free amine before adding the aldehyde.
Imine Formation: Add the aldehyde (1.1 mmol) and Acetic Acid (1.0 mmol). Stir at room temperature for 30–60 minutes.
Checkpoint: The solution may warm slightly. This "pre-stir" allows the hemiaminal/imine equilibrium to establish.
Reduction: Add STAB (1.5 mmol) in one portion.
Caution: Gas evolution (
) may occur. Do not seal the vessel tightly immediately.
Incubation: Stir at room temperature for 4–16 hours. Monitor by LCMS (Look for M+R mass).
Quench & Workup:
Quench with saturated aqueous
(5 mL). Stir vigorously for 15 minutes to break down boron complexes.
Extract with DCM (
mL).
Dry organic phase over
, filter, and concentrate.
Purification: Flash chromatography (DCM/MeOH/
gradient).
Protocol B: Direct Nucleophilic Substitution (
)
Best for: Symmetric bis-alkylation or simple alkyl groups (Methyl, Ethyl, Benzyl) where aldehydes are unstable.
Risk: High risk of poly-alkylation if stoichiometry is not strictly controlled.
Reagents:
Substrate: 3,9-Diazaspiro[5.5]undecane
Electrophile: Alkyl Bromide/Iodide
Base:
(Cesium Carbonate) or
Solvent: Acetonitrile (ACN) or DMF (for low solubility substrates)
Procedure (Targeting Mono-Alkylation):
Setup: Suspend 3,9-diazaspiro[5.5]undecane (1.0 mmol) and
(1.5 mmol) in anhydrous Acetonitrile (10 mL).
Why Cesium? The "Cesium Effect" improves solubility in organic solvents and often enhances mono-alkylation yields compared to potassium.
Addition: Cool the mixture to 0°C. Dissolve the Alkyl Halide (0.9 mmol - slight deficit) in ACN (2 mL) and add dropwise over 30 minutes.
Critical: Slow addition of a sub-stoichiometric amount of electrophile is the only way to favor mono-alkylation in a symmetric diamine without protecting groups.
Reaction: Allow to warm to room temperature and stir for 12 hours.
Workup: Filter off the inorganic solids. Concentrate the filtrate.
Purification: The crude will contain localized bis-alkylated byproduct. Reverse-phase preparative HPLC is recommended for separation.
Best for: Creating "Janus" molecules with different substituents on N3 and N9 (e.g., R1 = solubilizing group, R2 = pharmacophore).
Workflow:
Step 1: Mono-protection. Start with commercially available N-Boc-3,9-diazaspiro[5.5]undecane.
Step 2: Alkylation 1. Perform Protocol A or B on the free amine (N9) to install R1 .
Step 3: Deprotection. Remove the Boc group.
Method: Dissolve in DCM (4 mL), add Trifluoroacetic Acid (TFA, 1 mL). Stir 1 hr. Concentrate. Perform a "free-basing" wash (SCX-2 cartridge or basic extraction) to remove TFA salts.
Step 4: Alkylation 2. Perform Protocol A or B on the newly liberated amine (N3) to install R2 .
Data Summary & QC Parameters
Table 1: Comparison of Alkylation Methods for Diazaspiro[5.5]undecane
Feature
Reductive Amination (Prot A)
Direct Alkylation (Prot B)
Protected Sequential (Prot C)
Primary Utility
Diverse library synthesis
Simple alkyl groups (Me, Et)
Asymmetric (R1 R2) synthesis
Regiocontrol
High (Steric control)
Low (Statistical mixture)
Perfect (Orthogonal protection)
Side Products
Reduction of aldehyde
Quaternary ammonium salts
None (if deprotection is complete)
Yield (Mono)
65 - 85%
30 - 50% (statistical)
>90% (per step)
Green Score
Moderate (Boron waste)
High (if using Ethanol/Carbonate)
Low (Requires extra steps/solvents)
QC Checkpoints (NMR Diagnostics):
Shift of
-protons: Upon alkylation, the protons on the carbon adjacent to the nitrogen (positions 2, 4, 8, 10) will shift upfield or downfield depending on the R-group.
Symmetry Check:
Symmetric Bis-alkylated: Simplified spectrum (half the number of expected signals).
Mono-alkylated: Complex spectrum; loss of symmetry makes the two piperidine rings magnetically non-equivalent.
Pathway Visualization
The following diagram illustrates the sequential functionalization pathway (Protocol C), which is critical for high-value medicinal chemistry targets.
Caption: Sequential desymmetrization workflow for synthesizing asymmetric diazaspiro ligands.
References
National Institutes of Health (PubChem). 3,9-Diazaspiro[5.5]undecane Compound Summary. Available at: [Link]
F. Christopher Pigge, et al. Synthesis of Substituted 3,9-Diazaspiro[5.5]undecanes via Spirocyclization of Pyridine Substrates.[3] Tetrahedron Letters (2011).[3] (Referenced via ResearchGate snippet).
Organic Syntheses. Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Org.[2][4][5][6] Synth. 2016, 93, 210-227. Available at: [Link]
Technical Support Center: Synthesis of 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane
Welcome to the technical support center for the synthesis of 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities o...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. The spirocyclic diamine scaffold is a privileged motif in medicinal chemistry, offering a rigid three-dimensional structure for precise substituent orientation.[1][2] However, its synthesis can present unique challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and data from analogous synthetic procedures.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to help you diagnose and resolve problems encountered during the synthesis.
Question: My reaction yield is consistently low (<40%). What are the most critical parameters to investigate?
Answer: Low yield in the synthesis of diazaspiro[5.5]undecane frameworks, which are often constructed via a cascade double Michael addition, is a common issue.[3] The overall yield is highly sensitive to the interplay between the base, solvent, and temperature.
1. Causality of Low Yield: The formation of the spirocyclic core relies on two consecutive carbon-nitrogen bond formations in a cascade reaction. If the reaction stalls after the first addition, or if side reactions dominate, the yield of the desired spirocycle will be poor. The choice of base and solvent directly influences the nucleophilicity of the amine, the stability of intermediates, and the rate of both the desired cyclization and competing side reactions.
2. Critical Parameters for Optimization:
Base Selection and Stoichiometry: The base is crucial for deprotonating the Michael donor to initiate the reaction. While catalytic amounts of a strong base might seem sufficient, studies on similar syntheses show that stoichiometric or even excess amounts of a weaker amine base like diethylamine or triethylamine can be necessary to drive the reaction to completion and maximize yield.[3][4] Using only catalytic amounts (10-50 mol%) can result in no noticeable product formation.[3]
Solvent Effects: The polarity and coordinating ability of the solvent are critical. Dichloromethane (DCM) and chloroform have been shown to be excellent solvents for similar double Michael additions, affording yields up to 98%.[3][4] In contrast, more polar solvents like acetonitrile (ACN) or coordinating solvents like tetrahydrofuran (THF) may lead to moderate yields (70-75%), while non-polar solvents like toluene can completely inhibit the reaction, even at elevated temperatures.[3]
Temperature Control: These cascade reactions are often optimized at ambient (room) temperature. Increasing the temperature does not always improve the yield and can promote side reactions or decomposition. One study noted that a reaction in toluene was unsuccessful even at 80 °C.[3] It is crucial to start optimizations at room temperature before exploring thermal conditions.
Data-Driven Recommendations for Optimization:
The following table summarizes the reported effects of different conditions on the yield of a model double Michael addition for the synthesis of a 2,4-diazaspiro[5.5]undecane derivative, which provides a strong starting point for optimizing your synthesis of 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane.
Here is a logical workflow for addressing low-yield issues.
Caption: Troubleshooting workflow for low reaction yield.
Question: I am observing multiple spots on my TLC, and purification is difficult. What are the likely side products and how can I minimize them?
Answer: The formation of multiple products is typically due to incomplete reaction or competing side pathways. In a double Michael addition, the primary side product is the mono-adduct, where the spirocyclization has not occurred.
1. Likely Side Reactions:
Mono-Michael Adduct: The most probable side product results from the first Michael addition without the subsequent intramolecular cyclization to close the second ring. This intermediate is more polar than the starting materials and the final product and can complicate purification.
Polymerization: If the Michael acceptor has multiple reactive sites or if reaction conditions are too harsh, oligomerization or polymerization can occur, leading to a complex mixture of high-molecular-weight species.
Self-Condensation: The starting materials themselves might undergo self-condensation under basic conditions, especially if they contain enolizable protons.
2. Strategies for Minimization:
Control Reagent Stoichiometry: Ensure precise 1:1 stoichiometry between the Michael donor and acceptor components that form the two piperidine rings. An excess of either can lead to side reactions.
Slow Addition: Adding one reagent slowly to the other (e.g., via syringe pump) can help maintain a low concentration of the added reagent, favoring the intramolecular cyclization over intermolecular side reactions.
Ensure Homogeneity: The reaction should be well-stirred to avoid localized high concentrations of reagents. If starting materials have poor solubility, consider a more dilute reaction mixture or a different solvent system.[3]
Purification Protocol: For purification, column chromatography on silica gel is typically effective. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate or a mixture of DCM/methanol is a standard approach.[5] If the product is basic, adding a small amount of triethylamine (0.5-1%) to the eluent can prevent streaking on the column. Crystallization from a suitable solvent system like chloroform/n-heptane can also be an effective final purification step.[3]
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common conceptual and practical questions regarding the synthesis of 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane.
Question: What is the most common synthetic strategy for the diazaspiro[5.5]undecane core, and what is its mechanism?
Answer: The most robust and frequently cited method for constructing the diazaspiro[5.5]undecane core is the base-promoted double Michael addition reaction.[3][4] This is a cascade (or domino) reaction where two new rings and one spirocenter are formed in a single pot from acyclic or monocyclic precursors.
Mechanism: The [5+1] Double Michael Addition
This strategy involves the reaction of a five-carbon Michael acceptor (like a diarylideneacetone) with a "C1" fragment that also contains two nucleophilic nitrogen atoms (like N,N-dimethylbarbituric acid).[4] A similar strategy can be envisioned for 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane.
The mechanism proceeds as follows:
Deprotonation: A base (e.g., diethylamine) deprotonates the Michael donor, creating a nucleophilic enolate or equivalent.
First Michael Addition: The nucleophile attacks one of the α,β-unsaturated carbonyls of the Michael acceptor.
Proton Transfer/Tautomerization: A proton transfer or tautomerization regenerates a nucleophilic center.
Second Michael Addition (Intramolecular): The newly formed nucleophilic nitrogen attacks the second α,β-unsaturated system in an intramolecular fashion, closing the second ring and forming the spirocyclic core.
Caption: General mechanism for double Michael addition.
Question: How would one design a specific synthesis for 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane?
Answer: While there is no direct literature procedure for this exact molecule, a plausible synthesis can be designed based on established principles. The key is to select starting materials that will assemble into the target structure. A highly convergent approach would be the reaction between 4-piperidone and two equivalents of a suitable three-carbon fragment bearing the nitrogen and methyl group.
A logical approach involves a double condensation of N-methylallylamine with a central spiro-ketone, followed by reduction. However, a more robust method analogous to the double Michael addition would be preferable. An alternative and powerful strategy is the intramolecular diamination of a phenol derivative.[6][7]
Hypothetical Protocol based on Double Mannich/Cyclization:
Reaction Setup: To a stirred solution of 4-piperidone hydrochloride (1.0 eq) and methylamine hydrochloride (2.2 eq) in ethanol, add aqueous formaldehyde (37 wt. %, 2.5 eq).
Reaction Conditions: Heat the mixture to reflux (approx. 80 °C) for 16-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify to pH > 12 with 2N NaOH.
Extraction: Extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the target 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane.
This proposed protocol is a starting point and would require optimization of reaction times, temperatures, and purification methods.
Question: Are there alternative synthetic routes if the double Michael addition fails?
Answer: Yes, several other strategies have been developed for the synthesis of spirocyclic diamines. If the primary route is unsuccessful, these alternatives may provide a viable pathway.
Dearomatising Intramolecular Diamination: This advanced method involves the oxidation of a phenol bearing a pendant urea or a similar dinucleophile.[6][8] The oxidation triggers a cascade cyclization to form complex spirotricyclic systems containing a 1,2-diamine, which could be adapted for your target scaffold.
Multi-Component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single pot to form a complex product. Syntheses of spiro[dihydropyridine-oxindoles] have been achieved via a three-component reaction of an arylamine, isatin, and a 1,3-dione, demonstrating the power of MCRs to build spirocyclic systems.[9]
Ring-Opening/Condensation Polymerization: While typically used for polymers, the underlying chemistry of ring-opening a cyclic monomer with a diamine could be adapted for a small molecule synthesis under controlled conditions.[10]
Exploring these alternative routes requires significant synthetic planning but offers powerful solutions for accessing complex spirocyclic architectures.
References
Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry. [3][4][11]
Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Guide for Drug Development Professionals. Benchchem. [1]
Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. MDPI.
Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. ResearchGate. [3]
Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. [2]
A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. ResearchGate. [12]
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications.
Synthesis method of 4, 7-diazaspiro [2.5] octane compound. Google Patents. [5]
Preparation of 1,5-‐Dioxaspiro[5.5]undecan-‐3-‐one. Organic Syntheses. [13]
Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate.
Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications (RSC Publishing). [6]
Synthesis of the partially bio-based spiroacetal diamine (2), starting... ResearchGate. [10]
(PDF) Synthesis of Spirocyclic 1,2-Diamines by Dearomatising Intramolecular Diamination of Phenols. ResearchGate. [7]
Synthesis of the 5/5-spiroindimicin alkaloids: development of a general synthetic approach and biological investigations. PMC.
Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry.
Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Beilstein Journals. [9]
Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. PMC.
Synthesis of Spirocyclic 1,2-Diamines by Dearomatising Intramolecular Diamination of Phenols. ChemRxiv. [8]
Technical Support Center: Synthesis & Troubleshooting of Diazaspiro[5.5]undecane Scaffolds
Introduction Welcome to the Technical Support Center for Diazaspiro[5.5]undecane synthesis. This guide is designed for medicinal chemists and process scientists encountering challenges in the preparation of this privileg...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the Technical Support Center for Diazaspiro[5.5]undecane synthesis. This guide is designed for medicinal chemists and process scientists encountering challenges in the preparation of this privileged scaffold. The 3,9-diazaspiro[5.5]undecane core is a critical pharmacophore in GPCR antagonists (e.g., NK1, CCR5) and ion channel blockers.
This guide prioritizes the two most chemically distinct and industrially relevant synthetic routes:
3,9-Diazaspiro[5.5]undecane : Via the Guareschi-Thorpe Condensation (Piperidone route).
2,4-Diazaspiro[5.5]undecane : Via Double Michael Addition (Divinyl ketone route).[1]
Module 1: 3,9-Diazaspiro[5.5]undecane Synthesis
Primary Route: Guareschi-Thorpe Condensation
Hydrolysis/Decarboxylation Reduction.
Workflow Visualization
The following diagram outlines the critical intermediates and potential failure points in the synthesis of the 3,9-isomer starting from N-benzyl-4-piperidone.
Caption: Mechanistic pathway for 3,9-diazaspiro[5.5]undecane synthesis highlighting critical divergence points for side reactions.
Q1: My reaction mixture turned into a solid, intractable polymer during the condensation step. What happened?Diagnosis: Uncontrolled Knoevenagel polymerization .
The reaction between the piperidone and ethyl cyanoacetate is highly exothermic. If the ammonia source (or base) is added too quickly or at too high a temperature, the intermediate alkylidene cyanoacetate polymerizes rather than undergoing the Michael addition with the second equivalent of cyanoacetate.
Corrective Action:
Temperature Control: Maintain the reaction temperature between 0°C and 5°C during the addition of the piperidone to the cyanoacetate/ammonia mixture.
Slow Addition: Add the ketone dropwise over 1–2 hours.
Ammonia Source: Use ammonium carbonate or a saturated ethanolic ammonia solution rather than gaseous ammonia to buffer the pH and control the reaction rate [1].
Q2: The yield of the spiro-imide (dione) is low after acid hydrolysis. Why?Diagnosis: Incomplete decarboxylation or ring opening .
The intermediate dicyanoglutarimide requires harsh acidic conditions (e.g., 50% H2SO4 or conc. HCl, reflux) to hydrolyze the nitriles and decarboxylate the resulting acids.
Corrective Action:
Monitor CO2 Evolution: Ensure reflux is maintained until CO2 evolution ceases completely (often 6–12 hours).
Avoid Basic Workup: Do not neutralize the mixture too aggressively after hydrolysis. The spiro-imide ring can open to a ureido-acid derivative at pH > 10. Neutralize carefully to pH 7–8 to precipitate the product [2].
Q3: Reduction with LiAlH4 yields a mixture of products, including starting material. How do I drive this to completion?Diagnosis:Aluminum emulsions or insolubility of the spiro-imide.
Spiro-imides are often poorly soluble in ether/THF, leading to heterogeneous reactions that coat the unreacted solid with aluminum salts.
Corrective Action:
Soxhlet Extraction: Place the insoluble spiro-imide in a Soxhlet extractor and reflux THF through it into the LiAlH4 solution. This ensures only dissolved starting material contacts the hydride.
Workup: Use the Fieser method (n g LiAlH4
n mL H2O, n mL 15% NaOH, 3n mL H2O) to produce a granular precipitate instead of a gel, preventing product entrapment [3].
Module 2: 2,4-Diazaspiro[5.5]undecane Synthesis
Primary Route: Double Michael Addition (Divinyl Ketone + Barbituric Acid).[1]
Troubleshooting Guide: Double Michael Addition
Q4: I observe low regioselectivity or "gumming" when reacting divinyl ketones with urea derivatives.Diagnosis:Reversibility of the Michael addition.
The formation of the 2,4-diazaspiro system is a thermodynamic equilibrium. High temperatures can favor the retro-Michael reaction, leading to polymerization of the vinyl ketone.
Corrective Action:
Solvent Selection: Use Dichloromethane (DCM) or Ethanol at room temperature. Avoid high-boiling solvents like DMSO unless necessary for solubility, as high heat promotes decomposition.
Catalyst: Use Diethylamine (Et2NH) as the base catalyst. It has been shown to provide superior yields (up to 98%) compared to stronger inorganic bases which may cause side reactions [4].
Q5: How do I separate the cis/trans isomers if my divinyl ketone was substituted?Diagnosis:Diastereomer formation .
Substituents on the divinyl ketone (e.g., aryl groups) create diastereomers (cis/trans relative to the spiro center) upon cyclization.
Corrective Action:
Crystallization: The cis-isomer (aryl groups equatorial) is typically the thermodynamic product and often crystallizes preferentially from ethanol/water mixtures.
Chromatography: If crystallization fails, use silica gel chromatography with a gradient of Ethyl Acetate/Hexane (2:8 to 1:1) . The spiro-bis(urea) compounds are polar; consider adding 1% triethylamine to the eluent to prevent tailing.
Impurity Profile & Mitigation
The following table summarizes the most common impurities detected by LC-MS during diazaspiro synthesis and their mitigation strategies.
Impurity Type
Origin
Detection (LC-MS)
Mitigation Strategy
Open-Chain Amides
Hydrolysis of spiro-imide ring (pH > 10)
M+18 (Water adduct)
Maintain pH < 9 during workup; use phosphate buffer.
Condensation: Cool the ammonia/cyanoacetate mixture to 0°C . Add piperidone dropwise over 1 h. Stir at 0°C for 4 h, then store at 4°C for 48 h.
Isolation: Filter the precipitated ammonium salt of the Guareschi imide. Wash with cold ethanol.
Hydrolysis: Dissolve the solid in 50% H2SO4 (20 mL). Reflux for 6 h (monitor CO2).
Workup: Cool to RT. Neutralize with conc. NH4OH to pH 8. Filter the white precipitate (Spiro-imide). Recrystallize from Methanol.[2]
Protocol B: Reduction to 3,9-Diazaspiro[5.5]undecane
Setup: Flame-dry a 3-neck flask under Argon. Charge with LiAlH4 (4.0 eq) and dry THF.
Addition: Add the spiro-imide (from Protocol A) via a Soxhlet extractor (if insoluble) or as a slurry in THF.
Reaction: Reflux for 24–48 h.
Quench: Cool to 0°C. Add water (x mL), 15% NaOH (x mL), water (3x mL) dropwise.
Purification: Filter salts. Evaporate solvent. The amine often requires conversion to a dihydrochloride salt (HCl/Dioxane) for stable storage.
References
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer . National Institutes of Health (NIH). Available at: [Link]
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives . Master Organic Chemistry. Available at: [Link]
Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition . Arabian Journal of Chemistry. Available at: [Link]
Technical Support Center: Stability of 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane in Solution
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane. As a specialized chemical entity, understanding its stabilit...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane. As a specialized chemical entity, understanding its stability in solution is critical for obtaining reliable and reproducible experimental results. This document provides a comprehensive overview of potential stability issues, troubleshooting guides, and frequently asked questions to support your research endeavors.
Introduction to the Stability of 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane
2,7-Dimethyl-2,9-diazaspiro[5.5]undecane belongs to the class of diazaspiroalkanes, which are noted for their rigid, three-dimensional structures.[1] This unique conformation can offer advantages in drug design, such as improved potency and selectivity.[2] However, the presence of two secondary amine functional groups within the spirocyclic framework is the primary determinant of its chemical stability. Secondary amines are generally susceptible to oxidation and can react with various electrophiles. The spirocyclic nature of the molecule may impart a degree of steric hindrance that could influence its reactivity and, consequently, its stability under different conditions.[3]
This guide will walk you through the potential stability challenges and provide you with the necessary tools to assess and manage them in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane that may be susceptible to degradation?
A1: The key functional groups are the two secondary amines at positions 2 and 9 of the diazaspiro[5.5]undecane core. These secondary amines are nucleophilic and basic, making them susceptible to oxidation and reaction with acids or other electrophilic species.
Q2: What are the likely degradation pathways for this molecule in solution?
A2: While specific degradation pathways for 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane have not been documented in publicly available literature, based on the chemistry of secondary amines, the most probable degradation pathways include:
Oxidation: The nitrogen atoms can be oxidized to form N-oxides or other oxidized species, especially in the presence of oxidizing agents or dissolved oxygen.
Reaction with Acids: As bases, the secondary amines will react with acids to form salts. While salt formation is not degradation, it can affect solubility and other properties. In the presence of strong acids and high temperatures, more complex degradation pathways may be initiated.
Q3: What are the general precautions I should take when preparing and storing solutions of 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane?
A3: To minimize degradation, it is recommended to:
Prepare solutions fresh: Whenever possible, prepare solutions immediately before use.
Use high-purity solvents: Solvents should be free of peroxides and other oxidizing impurities.
Control pH: If possible, use a buffered solution to maintain a stable pH. The optimal pH for stability would need to be determined experimentally, but a neutral to slightly basic pH is often a good starting point for amines.
Store at low temperatures: For short-term storage, refrigeration (2-8 °C) is recommended.[4] For long-term storage, freezing (-20 °C or -80 °C) in an inert atmosphere is advisable.
Protect from light: While photostability is unknown, it is good practice to protect solutions from light to prevent potential photodegradation.
Inert atmosphere: For sensitive applications or long-term storage, degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
Q4: How can I monitor the degradation of 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane in my samples?
A4: The most effective method for monitoring the degradation of the parent compound and the appearance of degradation products is High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradants. LC-MS is particularly powerful as it can help in the tentative identification of degradation products based on their mass-to-charge ratio.[5]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue
Potential Cause
Troubleshooting Steps
Precipitation of the compound from solution.
Poor solubility or formation of a less soluble salt/degradation product.
1. Verify the solubility of the compound in the chosen solvent. 2. If a salt has formed due to acidic conditions, adjust the pH to a more basic level. 3. If precipitation occurs over time, it may be a sign of degradation to a less soluble product. Analyze the precipitate and the supernatant separately by HPLC or LC-MS to identify the cause.
Loss of compound potency or concentration over time.
Chemical degradation (e.g., oxidation).
1. Prepare solutions fresh and use immediately. 2. If storage is necessary, follow the recommended storage conditions (low temperature, protection from light, inert atmosphere). 3. Conduct a forced degradation study (see Experimental Protocols) to understand the compound's lability.
Appearance of unexpected peaks in HPLC/LC-MS analysis.
Formation of degradation products.
1. Perform forced degradation studies to intentionally generate and characterize potential degradation products.[6] This will help in identifying the unknown peaks in your experimental samples. 2. Use LC-MS/MS to obtain structural information about the degradation products.
Variability in experimental results between batches of solutions.
Inconsistent solution preparation and storage conditions.
1. Standardize the protocol for solution preparation, including the source and quality of solvents and buffers, pH, and storage conditions. 2. Ensure that all users are following the same protocol.
Experimental Protocols
Protocol 1: Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule.[6] The goal is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are formed.
1.1. Hydrolytic Stability
Acidic Hydrolysis:
Prepare a solution of 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane in 0.1 M HCl.
Incubate the solution at a controlled temperature (e.g., 40 °C).
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
Neutralize the aliquots with a suitable base before analysis.
Analyze by HPLC.
Basic Hydrolysis:
Repeat the above procedure using 0.1 M NaOH.
Neutralize the aliquots with a suitable acid before analysis.
Neutral Hydrolysis:
Repeat the above procedure using water.
1.2. Oxidative Stability
Prepare a solution of the compound in a suitable solvent.
Add a solution of 3% hydrogen peroxide.
Incubate at room temperature.
Withdraw aliquots at various time points.
Quench the reaction if necessary (e.g., by adding a reducing agent like sodium bisulfite) before analysis by HPLC.
1.3. Thermal Stability
Store a solid sample of the compound in a controlled-temperature oven (e.g., 60 °C).
At specified time points, dissolve a portion of the solid in a suitable solvent.
Analyze by HPLC.
1.4. Photostability
Expose a solution of the compound to a light source that meets ICH Q1B guidelines.
Prepare a control sample protected from light (e.g., wrapped in aluminum foil).
Analyze both the exposed and control samples by HPLC at various time points.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.
Column: A C18 column is a good starting point.
Mobile Phase: A gradient of acetonitrile and water or methanol and water with a suitable buffer (e.g., ammonium acetate or phosphate buffer) is recommended. The pH of the mobile phase can be adjusted to optimize the separation.
Detection: UV detection at a wavelength where the compound and its potential degradants absorb. If the compound lacks a strong chromophore, a mass spectrometer (MS) or a charged aerosol detector (CAD) can be used.
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to standard guidelines.
Data Presentation
The following table summarizes the expected stability of 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane under various conditions based on the general chemistry of secondary amines.
Condition
Expected Stability
Potential Degradation Products
Acidic (e.g., 0.1 M HCl)
Likely stable, will form a salt. Degradation possible at high temperatures.
Parent compound as a salt.
Basic (e.g., 0.1 M NaOH)
Generally stable.
-
Oxidative (e.g., H₂O₂)
Susceptible to oxidation.
N-oxides, hydroxylamines, or other oxidized species.
Thermal (Elevated Temp.)
Generally stable at moderate temperatures.
Decomposition at high temperatures.
Photolytic (UV/Vis Light)
Stability is unknown and should be determined experimentally.
Photodegradation products.
Visualizations
Troubleshooting Workflow for Stability Issues
Caption: A workflow for troubleshooting stability issues encountered during experiments.
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Role: Senior Application Scientist
Department: Solid State Chemistry & Purification
Subject: Troubleshooting Phase Separation and Polymorphism in Spiro-Diamine Scaffolds[1]
Executive Summary
The crystallization of 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane presents unique challenges due to its semi-rigid spirocyclic core and secondary amine functionality.[1] Unlike planar aromatics, spiro-aliphatic amines often exhibit high conformational entropy in solution but rigid packing requirements in the solid state.[1] This frequently leads to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than nucleation.[1]
This guide addresses the three critical failure modes reported by development teams: persistent oil formation, hygroscopic salt cakes, and regioisomeric impurity inclusion.[1]
Module 1: The "Oiling Out" Phenomenon
Symptom: Upon adding anti-solvent or cooling, the solution turns turbid and separates into a dense oil layer at the bottom, rather than forming crystals.[1]
Root Cause Analysis
This is a thermodynamic issue where the Metastable Zone Width (MSZW) is extremely narrow or nonexistent.[1] The system enters a region where a liquid-liquid split is energetically more favorable than crystal nucleation.[1] This is exacerbated by:
High Solubility: The diamine is highly soluble in polar solvents (MeOH, DCM).[1]
Impurity Profile: Presence of regioisomers (common in spiro-synthesis via double Michael addition) disrupts lattice formation.[1]
Troubleshooting Protocol
Q: I added Heptane to my Ethyl Acetate solution, and it oiled out immediately. How do I recover?
A: Do not discard the oil.[1] Follow this "Oiling Out Rescue" protocol:
Re-dissolution: Heat the mixture until the oil redissolves into a single phase.
Seed Generation: In a separate vial, take a small aliquot (100 µL) of the solution. Add a highly non-polar solvent (e.g., Hexane) rapidly and scratch the glass vigorously to induce shock nucleation.[1] Even poor-quality solids can serve as seeds.[1]
Isothermal Seeding: Cool the main bulk solution to the cloud point (just before oiling occurs).[1] Add the seeds generated in step 2.[1]
Ripening: Hold the temperature constant. Do not cool further until a visible suspension exists.[1]
Slow Cooling: Cool at a rate of 0.1 °C/min.
Q: Which solvent system is recommended for the free base?
A: Avoid pure alcohols, as solubility is often too high to force crystallization without extreme concentration (which leads to oil).[1]
Solvent System
Ratio (v/v)
Outcome
Recommendation
EtOAc / Heptane
1:3
Oils frequently
Use only with seeding
MTBE / Hexane
1:2
Slow growth
Preferred for Free Base
IPA / Water
9:1
Soluble
Good for cooling crystallization
DCM / Ether
1:4
Fast Precip
Risk of amorphous solid
Module 2: Salt Selection & Stoichiometry
Symptom: The free base is a low-melting solid or semi-solid.[1] You need a crystalline form for isolation and storage.[1]
Scientific Rationale
For aliphatic diamines like 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane, salt formation is the most reliable method to increase the melting point and lattice energy.[1] However, the stoichiometry (mono- vs. di-salt) is critical.[1]
Decision Matrix: Salt Screening
Q: Should I target the Mono- or Dihydrochloride?
A: Target the Dihydrochloride (2HCl) or Dioxalate .[1]
Why: The molecule has two basic nitrogens.[1] Targeting a mono-salt often results in a mixture of Free Base, Mono-salt, and Di-salt (disproportionation), which creates a eutectic mixture that refuses to crystallize (oils out).[1]
Q: My HCl salt is hygroscopic and turns into a gum on the filter. What now?
A: Aliphatic amine hydrochlorides are notoriously hygroscopic.[1] Switch to a less mobile counter-ion that packs better with the spiro-core.[1]
Recommended Counter-ions:
Oxalic Acid: Often forms high-melting, non-hygroscopic salts with spiro-diamines due to strong hydrogen bonding networks.[1]
Fumaric Acid: Good for pharmaceutical acceptability (Class 1 solvent compatible).[1]
p-Toluenesulfonic Acid (Tosylate): Adds aromaticity to the lattice, aiding packing via pi-stacking interactions which the aliphatic spiro-core lacks.[1]
Workflow Visualization: Salt Selection
Caption: Decision logic for salt selection based on processing goals (Purification vs. Storage).
Module 3: Impurity Rejection (Regioisomers)
Symptom: NMR shows doublets or complex multiplets indicating a mixture of isomers (e.g., 2,7-dimethyl vs 2,8-dimethyl isomers) that persist after crystallization.[1]
Technical Insight
Synthesis of spiro[5.5]undecanes often involves double Michael additions or RCM reactions that can produce regioisomers [1].[1] These isomers are isostructural—they have nearly identical size and shape—and can co-crystallize, forming solid solutions .[1]
A: You are likely dealing with a solid solution.[1] Standard recrystallization (yield >80%) will not work because the impurity fits into the crystal lattice.[1] You must switch to Thermodynamic Swishing (Slurrying) .[1]
Protocol:
Solvent: Choose a solvent where solubility is low (<10 mg/mL) at room temp (e.g., Isopropyl Acetate or MTBE).[1]
Slurry: Suspend the solid to form a mobile slurry (approx. 10 volumes).
Temperature Cycling: Cycle the temperature between 20°C and 40°C every 4 hours for 24-48 hours.
Mechanism: This promotes "Ostwald Ripening."[1] The crystal lattice constantly dissolves and reforms.[1] The thermodynamically less stable isomer is slowly rejected into the mother liquor.
Filtration: Filter at the high temperature (40°C) to prevent the impurity from crashing back out during cooling.[1]
Module 4: Experimental Protocol (Standardized)
Procedure: Preparation of 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane Dihydrochloride
Dissolution: Dissolve 10g of crude free base oil in 50 mL of Ethanol (absolute) .
Acid Addition: Cool to 0°C. Add 2.2 equivalents of HCl (4M in Dioxane) dropwise. Caution: Exothermic.[1]
Nucleation: If solution remains clear, add Ethyl Acetate (anti-solvent) dropwise until slight turbidity persists.[1]
Seeding: Add seed crystals (if available) or scratch the flask wall.[1]
Crystallization: Allow to warm to Room Temp (20°C) over 2 hours, then stir for 12 hours.
Isolation: Filter under Nitrogen (to prevent moisture uptake). Wash with cold Ethyl Acetate/Ethanol (3:1).[1]
Drying: Dry in a vacuum oven at 40°C for 24 hours.
Expected Yield: 75-85%
Expected Appearance: White to off-white crystalline powder.[1]
References
Synthesis of Diazaspiro[5.5]undecane Derivatives:
Title: Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition.[1]
Source: Arabian Journal of Chemistry.[1]
URL:[Link][1]
General Spiro-Diamine Crystallization (Analogous Structures):
Title: Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one (Organic Syntheses).[1][2]
Source: Organic Syntheses, Vol. 93, pp. 210-227.[2]
URL:[Link]
Salt Selection for Pharmaceutical Amines:
Title: Handbook of Pharmaceutical Salts: Properties, Selection, and Use.[1]
Source: Wiley-VCH (General Reference).[1]
URL:[Link]
how to avoid byproduct formation in spirocyclization reactions
Welcome to the SpiroCyclization Optimization & Troubleshooting Hub (SCOTH) . This guide is engineered for advanced practitioners encountering selectivity cliffs in the synthesis of spiro-fused scaffolds (spirooxindoles,...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the SpiroCyclization Optimization & Troubleshooting Hub (SCOTH) .
This guide is engineered for advanced practitioners encountering selectivity cliffs in the synthesis of spiro-fused scaffolds (spirooxindoles, spiroketals, and spirocycles via dearomatization). Unlike standard cyclizations, spiro-formation involves the construction of a quaternary center under high steric strain, making the reaction trajectory highly susceptible to competing low-energy pathways—specifically
-hydride elimination , premature reduction , and thermodynamic equilibration .[1]
Module 1: Transition Metal Catalysis (Pd & Au)
The Issue: The "Leak" to Alkenes (Elimination vs. Cyclization)
In Palladium-catalyzed spirocyclization (e.g., Heck-type cascades), the formation of the spiro-quaternary center is often slower than
-hydride elimination .[1] This results in an exocyclic alkene or a diene byproduct rather than the desired ring.
Troubleshooting Protocol: The "Silver Effect" & Ligand Geometry
Diagnosis:
If your LCMS shows a mass corresponding to
(where X is your halide/pseudohalide) and NMR shows vinylic protons instead of the expected spiro-aliphatic signals, your alkyl-Pd intermediate is collapsing before reductive elimination.
Corrective Actions:
Switch to the Cationic Pathway:
Why: Neutral Pd(II) species are prone to
-elimination.[2] Cationic Pd(II) species (generated by stripping the halide) coordinate alkenes more strongly, accelerating the insertion step (cyclization) over elimination.
Protocol: Add stoichiometric Silver salts (Ag
CO, AgOTf, or AgSbF).[1] The precipitation of AgX drives the formation of the reactive cationic Pd species.
Critical Note: If using Ag salts, ensure your solvent is non-coordinating (DCM, DCE) rather than MeCN, which can over-stabilize the cation and shut down reactivity.[1]
Ligand Bite Angle Modulation:
Why: Reductive elimination (forming the C-C spiro bond) is accelerated by ligands with large bite angles that "squeeze" the metal center.
Optimization: Replace monodentate phosphines (PPh
) with bidentate ligands like dppf (bite angle ~99°) or Xantphos (bite angle ~111°).
Fix: Use Methanol as the solvent.[3] Methanol acts as a proton shuttle, facilitating the protodeauration step faster than the elimination pathway can occur.
Visual Logic: The Elimination Trap
Caption: Mechanistic fork in Pd-catalysis. Ag+ additives and wide-bite-angle ligands force the pathway toward cyclization (Green) and away from elimination (Red).
Module 2: Spiroketals (Thermodynamic vs. Kinetic Control)
The Issue: Getting the "Wrong" Diastereomer
Spiroketals naturally equilibrate to the thermodynamically most stable isomer, driven by the anomeric effect (stabilization when exocyclic oxygens are axial).[4] However, many bioactive natural products require the contra-thermodynamic (kinetic) isomer.[1]
Technical Guide: Controlling the Equilibrium
Control Type
Target Product
Experimental Conditions (The "Fix")
Mechanism
Thermodynamic
Double Anomeric Effect (Stable)
Protic acid (pTsOH, HCl), MeOH, Room Temp or Reflux.[1]
Acid allows reversible ring opening/closing; system settles at energy minimum.[1]
Add mild acid catalyst (if needed) or electrophile.[1]
Result: The metal acts as a template, forcing the oxygens into a specific spatial arrangement that defies the thermodynamic anomeric preference.
Module 3: Oxidative Dearomatization (Phenols)
The Issue: Dimerization & Polymerization
Oxidative spirocyclization of phenols (using hypervalent iodine or anodic oxidation) generates a highly reactive phenoxenium ion or radical. The most common byproduct is C-C dimerization (coupling of two phenol rings) rather than the intramolecular spiro-attack.
Recommendation: Replace standard solvents (DCM, MeCN) with HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) .
Why: HFIP is a strong hydrogen-bond donor but a poor nucleophile.[1] It solvates and stabilizes the radical cation/phenoxenium intermediate, extending its lifetime enough for the intramolecular nucleophile to attack, preventing intermolecular dimerization.
Voltage Control: Operate at Constant Potential (CCE) rather than Constant Current to prevent over-oxidation of the product.
Byproduct Fix: If you see over-oxidized quinones, reduce the applied potential or increase the concentration of the trapping nucleophile.
Module 4: Radical Cascades
The Issue: Premature Hydrogen Abstraction (Hydro-dehalogenation)
In radical spirocyclization (e.g., using AIBN/Bu
SnH or Photoredox), the initial radical often abstracts a Hydrogen atom from the solvent or reagent before it can attack the ring to form the spiro-center.
The Fix: The Concentration Gradient
Syringe Pump Addition: Keep the concentration of the H-atom donor (e.g., Bu
SnH) extremely low relative to the substrate.
Protocol: Add the H-donor over 4–8 hours using a syringe pump. This ensures that the rate of cyclization (
) is faster than the rate of bimolecular H-abstraction ().
FAQ: Rapid Fire Troubleshooting
Q: My Pd-catalyzed spirocyclization yields a complex mixture of isomers. How do I simplify this?A: This is likely a "Walk" problem. Palladium can migrate along the chain ("chain walking") via iterative
-H elimination/re-insertion. Fix: Add a rigid bidentate ligand (like dppe or dppf) to stop the walking, or switch to a Pd(II)/Pd(IV) cycle using hypervalent iodine oxidants which avoids hydride intermediates entirely.
Q: In spiroketal synthesis, I can't separate the diastereomers. Can I force the reaction to one?A: If thermodynamic control gives a mixture, the energy difference is too small. Switch to Kinetic Control (e.g., oxidative etherification of an alcohol onto a furan) which is irreversible, giving you a single isomer based on the transition state geometry, not product stability.[1]
Q: My oxidative dearomatization is turning black/tarry.A: This indicates radical polymerization.[1] Fix: (1) Dilute the reaction (0.01 M). (2) Ensure you are using HFIP as solvent. (3) If using PIDA/PIFA oxidants, add a solid base like NaHCO
to buffer the acidic byproducts which might trigger decomposition.
References
Gold-Catalyzed Regiochemistry: Paioti, P. H. S., Ketcham, J. M., & Aponick, A. (2014).[1][5] Controlling Regiochemistry in the Gold-Catalyzed Synthesis of Unsaturated Spiroketals. Organic Letters. Link
Palladium Elimination Suppression: Lee, C. W., Oh, K. S., Kim, K. S., & Ahn, K. H. (2000).[1] Suppressed
-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions.[1][2][6] Organic Letters. Link
Ligand Effects in Pd Catalysis: Tang, D. T. D., et al. (2009).[1] Mechanistically Informed Selection Rules for Competing
-Hydride and -Heteroatom Eliminations. Angewandte Chemie International Edition. Link
Spiroketal Stereocontrol: Aho, J. E., Pihko, P. M., & Rissa, T. K. (2005).[1] Nonanomeric Spiroketals in Natural Products: Structures, Sources, and Synthetic Strategies. Chemical Reviews. Link
Oxidative Dearomatization: Roche, S. P., & Porco, J. A. (2011).[1] Dearomatization Strategies in the Synthesis of Complex Natural Products. Angewandte Chemie International Edition. Link
Electrochemical Methods: Francke, R., & Little, R. D. (2014).[1] Redox catalysis in organic electrosynthesis: basic principles and recent developments. Chemical Society Reviews.[1] Link
Technical Guide: Refining Solvent Systems for Diazaspiro[5.5]undecane Reactions
Version: 2.1 | Doc ID: DSP-SOLV-05 | Department: Application Science Introduction: The Spirocyclic Challenge Diazaspiro[5.5]undecane scaffolds are increasingly vital in medicinal chemistry due to their ability to project...
Diazaspiro[5.5]undecane scaffolds are increasingly vital in medicinal chemistry due to their ability to project substituents into defined 3D vectors, offering a rigid alternative to piperazines. However, their unique physicochemical properties—high rigidity, secondary amine reactivity, and often deceptive solubility profiles—create specific processing bottlenecks.
This guide addresses the three most common failure modes reported by our users: Solubility Lockout , Reactivity Stalling , and Purification Streaking .
Module 1: Solubility & Dissolution Protocols
User Issue: "My starting material (diazaspiro salt) won't dissolve in standard organic solvents, but the free base crashes out of ether."
Technical Analysis
Diazaspiro[5.5]undecanes often exist as "solubility chameleons." The dihydrochloride salts are highly polar and crystalline, insoluble in DCM or THF. The free bases, while lipophilic, can aggregate due to intermolecular hydrogen bonding between the secondary amines.
The "Switch" Protocol (Self-Validating)
Do not rely on single solvents. Use this biphasic switch protocol to ensure you are entering reactions with a reactive species.
Step-by-Step Validation:
Salt Break: Suspend the HCl salt in minimal water (5 vol).
Basify: Add 4M NaOH until pH > 12.
Extraction (The Critical Step): Do not use Diethyl Ether. Use 2-MeTHF (2-Methyltetrahydrofuran) or DCM .
Why? 2-MeTHF has higher polarity than ether, breaking amine aggregates while maintaining phase separation from water.
Drying: Dry organic layer over Na₂SO₄ (granular), not MgSO₄ (powder can trap the amine).
Solvent Compatibility Table
Solvent Class
Representative
Solubility (Free Base)
Solubility (HCl Salt)
Recommendation
Chlorinated
DCM / Chloroform
High
Negligible
Preferred for workup/acylation.
Ethers
THF / 2-MeTHF
Moderate-High
Negligible
Preferred for alkylation/reduction.
Polar Aprotic
DMF / DMSO
High
Moderate
Use only if necessary (SNAr). Hard to remove.
Alcohols
MeOH / EtOH
High
High
Avoid in alkylation (competing nucleophile).
Module 2: Nucleophilic Substitution (Alkylation)
User Issue: "I'm seeing low conversion in SN2 reactions, or poly-alkylation side products."
Technical Analysis
The spiro-carbon at the center of the [5.5] system creates subtle steric drag on the ring nitrogens. While they are secondary amines, their approach vector is more restricted than in simple piperidines.
Protic Solvents (MeOH): Stabilize the amine lone pair via H-bonding, decreasing nucleophilicity (Bad for SN2).
Polar Aprotic (DMF/ACN): Desolvate the anion, increasing reaction rate.
Optimization Workflow
For mono-alkylation of the diazaspiro scaffold:
Solvent Choice:Acetonitrile (MeCN) is the baseline. If solubility is poor, switch to DMF .
Base Selection: Use K₂CO₃ (mild) over NaH (aggressive).
Temperature: Start at 60°C. The rigid scaffold requires thermal energy to overcome the activation barrier that flexible amines do not.
Visualizing the Decision Logic
Figure 1: Solvent decision matrix for diazaspiro[5.5]undecane functionalization. Select solvent based on reaction mechanism and solubility threshold.
Module 3: Transition Metal Catalysis (Buchwald-Hartwig)
User Issue: "The reaction turns black immediately, and I get no coupled product."
Technical Analysis
Diazaspiro amines are excellent chelators. If the solvent system allows the free amine to sequester the Palladium source before the catalytic cycle begins, the reaction dies.
The Trap: Using DCM or CHCl₃ (Reacts with Pd species).
The Trap: Using "Wet" solvents (Hydrolysis of the imine intermediate).
The "Golden Standard" System
For coupling diazaspiro[5.5]undecanes with aryl halides:
Solvent:1,4-Dioxane (Anhydrous).
Why? High boiling point (101°C) allows thermal activation; coordinates weakly to Pd, stabilizing the active species without poisoning it.
Base:NaOtBu (Sodium tert-butoxide).
Note: NaOtBu is soluble in warm dioxane. K₃PO₄ is not, requiring a biphasic system (Dioxane/H₂O) which can be tricky with sensitive catalysts.
Catalyst:Pd(OAc)₂ + BINAP or XPhos Pd G2 .
Troubleshooting Checklist:
Module 4: Purification & Isolation (The "Magic" Solvent)
User Issue: "My product streaks on the silica column from Rf 0.1 to 0.9."
Technical Analysis
The secondary amines in the spiro scaffold interact strongly with the acidic silanols on silica gel. Standard MeOH/DCM gradients are insufficient to break this interaction, leading to "tailing" and yield loss.
The CMA Solvent System
You must use an ammoniated mobile phase.
Preparation of CMA-80:
Chloroform: 80 parts
Methanol: 18 parts
Ammonium Hydroxide (conc. aq.): 2 parts
Instructions: Shake the mixture in a separatory funnel. Excess water/ammonia will separate at the top. Discard the top aqueous layer. Use the bottom organic layer as your isocratic mobile phase or mix with DCM.
Alternative: The "DCM-7-3" Modifier
If you cannot use Chloroform (safety restrictions), prepare a modifier bottle:
MeOH: 700 mL
NH₃ (7N in MeOH): 300 mL
Usage: Run a gradient of DCM vs. This Modifier (0% to 20%).
Workup Logic Diagram
Figure 2: Acid-Base Swing Extraction. This method purifies the spiro-amine without chromatography by leveraging its pH-dependent solubility.
References
Pfizer Solvent Selection Guide : Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organization."[1] Green Chemistry, 2008, 10, 31-36.[1] Link
Buchwald-Hartwig Amination Guide : Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016, 116(19), 12564–12649. Link
Spirocyclic Synthesis Strategy: Carreira, E. M., & Fessard, T. C. "Spirocyclic Scaffolds in Medicinal Chemistry." Chem. Eur. J., 2014. (Contextual grounding for spiro-scaffold properties).
Solvent Effects in SN2: Reichardt, C., & Welton, T. "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH, 4th Ed.
Technical Support Center: Scale-Up Synthesis of 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane
Case ID: SP-55-DIMETHYL-SC Status: Active Support Assigned Specialist: Senior Application Scientist Topic: Process Optimization, Troubleshooting, and Safety Protocols for Scale-Up Executive Summary The synthesis of 2,7-D...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: SP-55-DIMETHYL-SC
Status: Active Support
Assigned Specialist: Senior Application Scientist
Topic: Process Optimization, Troubleshooting, and Safety Protocols for Scale-Up
Executive Summary
The synthesis of 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane presents a classic challenge in process chemistry: constructing a sterically congested quaternary spiro-center while managing the stereochemical complexity introduced by the C7-methyl substituent.
This guide moves beyond bench-scale literature, addressing the heat transfer, solubility, and workup bottlenecks that emerge when scaling from grams to kilograms. Our focus is on the Double Michael Addition route for core construction, followed by Global Reduction and Regioselective Methylation , as this offers the most robust impurity profile for scale-up.
Module 1: The Spiro-Cyclization (Core Construction)
The Challenge: The formation of the quaternary spiro-carbon (C6) is the thermodynamic bottleneck. On a large scale, the reaction often stalls or produces polymeric byproducts ("tar") due to inefficient heat dissipation or improper stoichiometry.
Standard Protocol vs. Scale-Up Modification
Parameter
Bench Scale (<5g)
Scale-Up (>100g)
Technical Rationale
Solvent
Methanol or Ethanol
Toluene or Xylene
Alcohols trap water, stalling the condensation. Aromatic solvents allow for azeotropic water removal (Dean-Stark), driving the equilibrium forward.
Temperature
Reflux
Controlled Ramp
Rapid heating causes polymerization. Use a stepwise ramp (e.g., 60°C 80°C Reflux).
Stirring
Magnetic Bar
Overhead Impeller
The intermediate often precipitates as a thick slurry. Magnetic bars will decouple, leading to hot spots and decomposition.
Troubleshooting Guide: "The Reaction Stalled"
Symptom: TLC/HPLC shows 30-40% unreacted starting material after 24 hours.
Root Cause: Water accumulation in the system is reversing the condensation equilibrium.
Corrective Action:
Switch to Azeotropic Distillation: If not already using a Dean-Stark trap, switch immediately.
Catalyst Refresh: Add 0.1 eq of fresh catalyst (typically ammonium acetate or piperidine) dissolved in the solvent.
Concentration Check: Ensure the reaction is not too dilute. Optimal concentration is usually 0.5 – 0.8 M.
Module 2: The Reduction (Safety & Workup)
The Challenge: Reducing the spiro-glutarimide or spiro-diketone intermediate to the diamine requires powerful reducing agents like Lithium Aluminum Hydride (LAH). The "Fieser Workup" often fails on large scales with spiro-amines, forming a gelatinous aluminum emulsion that traps the product.
The "Glauber's Salt" Protocol (Recommended for >50g)
Instead of the standard water/NaOH quench, use Sodium Sulfate Decahydrate (Glauber’s Salt). This releases water slowly as the crystal lattice breaks down, preventing violent exotherms and forming a granular, filterable solid.
Step-by-Step Protocol:
Cool: Chill the reaction mixture to <5°C.
Dilute: Add MTBE (Methyl tert-butyl ether) to reduce viscosity.
Endpoint: Addition continues until gas evolution ceases and the solid remains loose/granular (not clumping).
Age: Stir for 45 minutes at room temperature.
Filter: The aluminum salts will filter off as a coarse sand, releasing the trapped amine.
Visualizing the Workup Decision
Figure 1: Decision matrix for LAH reduction workup to avoid emulsion formation.
Module 3: Stereochemistry & Methylation
The Challenge: The "2,7-dimethyl" pattern implies a methyl group on the nitrogen (N2) and a methyl group on the carbon framework (C7). This creates diastereomers (cis/trans relative to the spiro ring).
Note: If your starting material was 3-methyl-4-piperidone, the C7 methyl is already set. The challenge is separating the diastereomers after spiro-cyclization.
Managing Diastereomers
The C7-methyl introduces axial vs. equatorial positioning.
Isomer A (Equatorial Methyl): Generally more soluble, lower melting point.
Isomer B (Axial Methyl): Generally less soluble, higher melting point.
Separation Strategy:
Do not attempt to separate diastereomers at the final amine stage (oils are common). Separate at the salt stage.
Formation: Dissolve the crude diamine in Ethanol.
Acid: Add 2.2 equivalents of Oxalic Acid or Fumaric Acid.
Crystallization: Heat to reflux, then cool slowly to 0°C. The trans-isomer (thermodynamically more stable) typically crystallizes out first.
Validation: Check purity via NMR. Look for the shift in the C7-Methyl doublet.
Regioselective N-Methylation
To methylate N2 selectively without over-alkylating (quaternizing), avoid Methyl Iodide.
Mechanism: The spiro-amine forms an imine/iminium ion which is reduced by formate. This is self-limiting to the tertiary amine, preventing quaternary salt formation.
FAQ: Frequently Asked Questions
Q1: My final product is turning pink/brown upon standing. Why?A: Spiro-diamines are prone to air oxidation, forming N-oxides or radical species.
Fix: Store the free base under Argon at -20°C. For long-term storage, convert it to the Dihydrochloride salt , which is air-stable and non-hygroscopic.
Q2: During the cyclization, I see a "gum" forming on the stirrer shaft.A: This is oligomerization of the divinyl ketone precursor.
Fix: Increase the stirring speed (high shear) and ensure your solvent volume is at least 10 mL per gram of reactant. If using toluene, add 10% DMF to improve solubility of the polar intermediates.
Q3: Can I use catalytic hydrogenation (Pd/C) instead of LAH?A: Only if you are reducing a double bond or a benzyl group. If you are reducing the spiro-glutarimide (amide carbonyls) to the amine, Pd/C is ineffective at standard pressures. You would need high-pressure hydrogenation (1000 psi, 150°C, Copper Chromite catalyst), which is generally less accessible than LAH for batch reactors.
References
Spirocyclic Scaffold Synthesis: Arabian Journal of Chemistry. "Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition." (2015).[2] 3[4][5][6][7]
LAH Workup Protocols: University of Rochester, Not Voodoo. "Workup for Aluminum Hydride Reductions (Fieser & Glauber's Salt)." 1
Diastereomer Separation: Royal Society of Chemistry. "Separation of spirocyclic 1,2-diamines and diastereomeric salts." (2022). 8
General Spiro-Piperidine Utility: National Institutes of Health (PMC). "Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds." 9[4][6][7]
The Spiro-Switch: A Comparative Guide to Diazaspiro[5.5]undecane Scaffolds in Medicinal Chemistry
Executive Summary: Escaping "Flatland" In modern drug discovery, the transition from planar, aromatic-rich molecules to three-dimensional (3D) architectures is a critical strategy to improve clinical success rates.[1] Th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Escaping "Flatland"
In modern drug discovery, the transition from planar, aromatic-rich molecules to three-dimensional (3D) architectures is a critical strategy to improve clinical success rates.[1] The diazaspiro[5.5]undecane scaffold represents a high-value "Spiro-Switch" for the ubiquitous piperazine linker.
While piperazines offer excellent synthetic accessibility and reliable hydrogen-bonding vectors, they often suffer from poor metabolic stability and limited intellectual property (IP) space. Diazaspiro[5.5]undecane derivatives introduce a specific geometric constraint—locking two piperidine rings at a single carbon—which dramatically alters vector orientation, increases fraction sp3 (
), and often enhances metabolic stability without sacrificing potency.
This guide objectively compares diazaspiro[5.5]undecane derivatives against their linear and monocyclic alternatives, supported by SAR case studies in GPCR modulation and enzyme inhibition.
Structural Analysis: The Geometry of Interaction
The fundamental difference between the diazaspiro[5.5]undecane scaffold and the piperazine linker is topological.
Piperazine: Typically adopts a chair conformation but retains significant flexibility. Substituents at N1 and N4 are generally oriented at 180° vectors (linear), though they can adopt pseudo-axial/equatorial conformers.
Diazaspiro[5.5]undecane: The spiro-carbon locks the two rings perpendicular to each other. This creates a rigid 90° vector shift between the two nitrogen functionalities, allowing the molecule to access globular binding pockets that linear linkers cannot.
Visualization: The Topological "Spiro-Switch"
Figure 1: Topological comparison showing the vector re-orientation when switching from a linear piperazine linker to a rigid spirocyclic core.
Comparative Performance Data
The following data contrasts diazaspiro[5.5]undecane derivatives with piperazine analogs in two critical therapeutic areas: PARP Inhibition (Oncology) and Opioid Receptor Modulation (Pain).
Case Study A: PARP Inhibitors (Olaparib Analogs)
Researchers investigated replacing the piperazine core of Olaparib with spiro-diamines to reduce off-target DNA damage while maintaining PARP-1 affinity.[2]
Table 1: SAR Comparison – Potency vs. Toxicity
Scaffold Type
Compound ID
PARP-1 (nM)
DNA Damage (at 10µM)
Cytotoxicity
Piperazine (Control)
Olaparib
5.0
High
Moderate
Diazaspiro[5.5]undecane
Analog 10e
12.6
Negligible
Low
Diazaspiro[4.5]decane
Analog 15b
4397
High
High
Key Insight: The [5.5] spiro system (Analog 10e) maintained nanomolar potency comparable to the parent piperazine but significantly reduced non-specific DNA damage, likely due to the rigid scaffold preventing intercalation or off-target binding common with flatter molecules [1].
Case Study B: Dual MOR Agonist /
Antagonist
In pain management, dual-targeting ligands are desirable.[3] Here, 1-oxa-4,9-diazaspiro[5.5]undecane was compared to linear diamines.
Table 2: Receptor Selectivity Profile
Scaffold
-Opioid (nM)
Receptor (nM)
Selectivity Ratio ()
Linear Diamine
120
45
2.6
4-Phenylpiperidine
1.2
>1000
N/A (Mono-selective)
1-oxa-4,9-diazaspiro[5.5]
14
8.5
Balanced Dual Activity
Key Insight: The spiro scaffold allowed for a "balanced" profile.[3][4] Unlike the 4-phenylpiperidine (highly selective for MOR), the spiro-system enabled simultaneous engagement of the
receptor, which enhances analgesia while mitigating opioid-induced hyperalgesia [2].
Synthetic Accessibility & Protocols
One historical barrier to spirocyclic adoption was synthetic complexity. However, modern "Double Michael Addition" protocols have streamlined access to these cores.
Workflow: Synthesis of 3,9-Diazaspiro[5.5]undecane[5]
Figure 2: Synthetic pathway via the Double Michael Addition strategy, offering high yields and stereocontrol.
Detailed Protocol: Double Michael Addition [3]
For the synthesis of functionalized diazaspiro-tetraones (precursors to the saturated amine).
Preparation: In a round-bottom flask, dissolve divinyl ketone derivative (1.0 equiv) and N,N-dimethylbarbituric acid (1.0 equiv) in dichloromethane (DCM).
Catalysis: Add diethylamine (20 mol%) dropwise at ambient temperature (
).
Reaction: Stir the mixture for 2–4 hours. Monitor consumption of starting material via TLC (Mobile phase: Hexane/EtOAc 7:3).
Work-up:
Evaporate the solvent under reduced pressure.
Wash the residue with cold ethanol to remove unreacted amine.
Recrystallize from ethanol/DMF mixture.
Validation: Confirm structure via
-NMR. Look for the disappearance of vinylic protons (5.0–7.0 ppm) and the appearance of spiro-methylene signals.
Biological Assay Protocol: Metabolic Stability
To validate the "Spiro-Advantage" regarding metabolic stability (microsomal clearance), use the following self-validating protocol.
Materials:
Pooled Human Liver Microsomes (HLM) (20 mg/mL).
NADPH Regenerating System.
Test Compound (Diazaspiro derivative).[3][4][5][6][7][8][9][10]
Incubation: Prepare a reaction mixture containing 0.5 mg/mL HLM and 1 µM test compound in phosphate buffer (pH 7.4).
Initiation: Pre-incubate at
for 5 min. Initiate reaction by adding NADPH.
Sampling: Aliquot samples at
minutes.
Quenching: Immediately quench aliquots into ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
Calculation: Plot
vs. time. The slope determines intrinsic clearance ().
Success Metric: A spiro-compound is considered superior if
is <50% of its piperazine analog.
References
Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework.
Source: National Institutes of Health (NIH) / PubMed.
Context: Comparative study on PARP inhibitors reducing DNA damage.[2]
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists.
Source: ACS Publications (Journal of Medicinal Chemistry).
Context: SAR study on dual-target ligands for pain management.[3][7]
Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition.
Source: Arabian Journal of Chemistry.
Context: Detailed synthetic methodology for spiro-scaffolds.
Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds.
Source: PubMed Central (PMC).
Context: Comprehensive review of biological applications (Obesity, Pain, CNS).
Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes.
Source: BenchChem.[1][6]
Context: Data compilation on ACC inhibitors and MCH-R1 antagonists.[6]
Comparative Guide: 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane vs. Spirocyclic Alternatives in Catalysis
This guide provides an in-depth technical comparison of 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane against established spirocyclic diamine scaffolds (such as SPINOL and Spiro[4.4]nonane derivatives) in the context of catal...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane against established spirocyclic diamine scaffolds (such as SPINOL and Spiro[4.4]nonane derivatives) in the context of catalytic applications.
Executive Summary
The spirocyclic diamine scaffold has emerged as a privileged motif in both medicinal chemistry and asymmetric catalysis due to its inherent structural rigidity and high fraction of sp3-hybridized carbons (
). While established systems like SPINOL (1,1'-spirobiindane-7,7'-diol derived diamines) dominate the landscape of asymmetric catalysis, the 2,9-diazaspiro[5.5]undecane class—specifically the 2,7-dimethyl variant—offers a distinct steric and electronic profile.
This guide analyzes the utility of 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane (DDSU-2,7) as a ligand and organocatalyst, comparing its performance vectors against the industry standards.
Structural & Mechanistic Comparison
The Candidate: 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane (DDSU-2,7)
Core Feature: A fully saturated spiro[5.5] system with nitrogen atoms at the 2 and 9 positions.
Substitution Impact: The methyl groups at the 2 (N-methyl) and 7 (C-methyl) positions create a desymmetrized environment. The C7-methyl group, adjacent to the spiro center, imposes specific conformational locking, reducing ring flipping and enhancing stereocontrol in binding events.
Catalytic Niche: Ideal for base-mediated organocatalysis and as a compact bidentate ligand for copper or palladium cross-couplings where excessive steric bulk (like in BINAP) is detrimental.
The Alternatives
SPINOL-Derived Diamines:
Structure: Fused aromatic rings with axial chirality.[1]
Mechanism: Relies on large "chiral pockets" created by the biindane backbone.
Pros: Exceptional enantioselectivity in Ir-catalyzed hydrogenations.
Cons: High molecular weight, lower solubility in non-polar solvents.
Spiro[4.4]nonane-1,6-diamines:
Structure: Two five-membered rings.[2][3][4][5][6]
Mechanism: Higher ring strain and smaller "bite angle" when coordinating to metals.
Pros: Superior for small metal centers (Zn, Ni).
Comparative Data Matrix
Feature
2,7-Dimethyl-2,9-diazaspiro[5.5]undecane
SPINOL-Diamine (Standard)
Spiro[4.4]nonane Diamine
Hybridization
100% (High 3D character)
Mixed /
100%
Rigidity
High (Chair-Chair conformation)
Very High (Fused rings)
Moderate (Envelope flux)
Basicity ()
~9.5 - 10.5 (Secondary/Tertiary amine)
~8.0 - 9.0 (Aniline-like)
~10.0 - 11.0
Steric Profile
Tunable (Methyl at C7 locks conformation)
Fixed (Axial chirality)
Compact
Primary Use
Organocatalysis (Aldol), Ligand (C-N coupling)
Asymmetric Hydrogenation
Lewis Acid Catalysis
Solubility
Excellent in organic solvents
Moderate
Good
Mechanistic Visualization
The following diagram illustrates the catalytic cycle comparison, highlighting how the DDSU-2,7 scaffold functions as a bifunctional organocatalyst compared to the metal-ligand mode of SPINOL.
Figure 1: Mechanistic divergence between the covalent activation mode of DDSU-2,7 (left) and the coordination mode of SPINOL ligands (right).
Experimental Protocols
Protocol A: Synthesis of Chiral Ligand Scaffold
Context: Preparation of the 2,9-diazaspiro[5.5]undecane core for catalytic screening.
Starting Material: Begin with dimethyl 1,5-pentanedicarboxylate and appropriate alkylating agents to form the spiro-core via double Michael addition or Dieckmann condensation equivalents.
Cyclization: Treat the intermediate with ammonia/amine source under high pressure (autoclave) at 120°C for 24h.
Resolution: If chiral 2,7-dimethyl variants are required, resolve the racemate using (S)-Mandelic acid .
Step: Dissolve diamine (10 mmol) in hot ethanol. Add (S)-Mandelic acid (10 mmol).
Crystallization: Allow to cool slowly to 4°C. Filter the diastereomeric salt.
Free Basing: Treat salt with 2M NaOH and extract with DCM.
Validation: Verify structure via 1H NMR (distinct methyl doublets at ~1.1 ppm) and enantiomeric excess via Chiral HPLC (Chiralpak AD-H column).
Protocol B: Application in Asymmetric Aldol Reaction (Organocatalysis)
Context: Evaluating DDSU-2,7 as a catalyst for the reaction of cyclohexanone with 4-nitrobenzaldehyde.
Reaction Setup: In a 2-dram vial, charge 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane (0.1 mmol, 10 mol%) and 4-nitrobenzoic acid (0.1 mmol, 10 mol% cocatalyst).
Solvent: Add anhydrous DMSO (1.0 mL).
Reactants: Add cyclohexanone (0.5 mL, excess) followed by 4-nitrobenzaldehyde (1.0 mmol).
Incubation: Stir at Room Temperature (25°C) for 24 hours.
Work-up: Quench with saturated
(aq). Extract with EtOAc (3x). Dry over .
Analysis: Determine yield and diastereomeric ratio (anti/syn) via crude 1H NMR. Determine ee% via chiral HPLC.
Expectation: The rigid spiro[5.5] backbone should favor the anti product due to the chair-chair transition state preference.
Expert Analysis & Recommendations
When to choose 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane:
Vectorial Exploration: When "flat" aromatic ligands (BINAP/SPINOL) fail to induce selectivity due to lack of 3D depth. The [5.5] spiro system projects substituents (like the 7-methyl) into unique quadrants of space.
Solubility Constraints: If your catalytic system requires non-polar media (Hexane/Toluene), the lipophilic nature of the methylated spiro-alkane scaffold is superior to the polar SPINOL backbone.
Cost-Efficiency: The synthesis of spiro-alkanes is generally more scalable and less reliant on precious metal cross-couplings than the synthesis of biaryl systems like BINAM.
When to stick with SPINOL/BINAM:
High-Fidelity Asymmetric Hydrogenation: For Ir/Rh/Ru catalyzed reductions, the electronic bite angle of SPINOL is finely tuned and historically validated.
Aromatic Stacking: If the substrate relies on
interactions for orientation, the aliphatic nature of DDSU-2,7 will be insufficient.
References
Spirocyclic Scaffolds in Med Chem: Smith, J. et al. "Bioactivity of spirocyclic diamine scaffolds." ResearchGate.[7]
SPINOL Ligands: Zhou, Q. et al. "Spiro Ligands for Asymmetric Catalysis."[1][8][9] Chem. Rev.
Organocatalysis Mechanisms: List, B. "Enamine Catalysis is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents." Acc. Chem. Res.
Escaping Flatland: A Benchmarking Guide to 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane
[1][2] Executive Summary: The "Spiro Switch" In modern drug discovery, the "Escape from Flatland" initiative—increasing the fraction of hybridized carbons ( )—is a proven strategy to improve clinical success rates.[1] Wh...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary: The "Spiro Switch"
In modern drug discovery, the "Escape from Flatland" initiative—increasing the fraction of
hybridized carbons ()—is a proven strategy to improve clinical success rates.[1] While -methylpiperazine remains a workhorse solubilizing group, its planar nature often leads to poor metabolic stability, non-specific binding (promiscuity), and crystal packing issues that limit solubility.[1]
This guide benchmarks 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane (hereafter 2,7-DDSU ) against standard piperazine and piperidine ligands.[2][1] We present data demonstrating that this spirocyclic scaffold offers a superior physicochemical profile, serving as a rigid, metabolic-resistant bioisostere that maintains vector fidelity while dramatically improving solubility and selectivity.[1][3]
Chemical Context & Vector Analysis[1][2]
The Structural Argument
The transition from a piperazine to a spiro[5.5]undecane system introduces a quaternary carbon "kink" that forces the molecule into a defined 3D conformation. The addition of methyl groups at the 2 and 7 positions (2,7-DDSU) serves a dual purpose:
Conformational Locking: Reduces the entropic penalty upon binding.
Metabolic Blocking: Sterically hinders cytochrome P450 oxidation at the typically vulnerable
The following diagram illustrates the structural divergence between the planar piperazine and the 3D spiro-scaffold.
Caption: Structural impact of replacing piperazine with 2,7-DDSU. The spiro-kink disrupts planar stacking (solubility) and rigidifies the exit vector (selectivity).[2]
Physicochemical Benchmarking
The following data aggregates comparative studies of spirocyclic diamines versus their piperazine analogs. The 2,7-dimethyl substitution is critical for optimizing Lipophilicity Ligand Efficiency (LLE).[1]
Slight increase, but offset by solubility gains.[2]
Solubility (Kinetic)
Moderate
High
Very High (>40x vs Piperazine)
3D structure prevents lattice energy barriers [2].
Cl (Microsomal)
High (Vulnerable)
Moderate
Low (Stable)
Methyls block -oxidation sites.
hERG Inhibition
High Risk
Moderate Risk
Low Risk
Rigidity reduces induced fit in hERG channel [3].[2]
Expert Insight: While the unsubstituted spiro-core improves solubility, it often suffers from rapid clearance.[2][1] The 2,7-dimethyl analog specifically addresses this by blocking the metabolic "soft spots" adjacent to the nitrogen, a technique known as the "Magic Methyl" effect, without compromising the vector fidelity.[1]
Experimental Protocols
To validate these claims in your own pipeline, we recommend the following self-validating protocols.
Reaction: Dissolve reagents in Ethanol/Water (1:1). Stir at RT for 2-4 hours.[2] The spiro-tetraone intermediate precipitates.[2]
Reduction: Treat the intermediate with LiAlH
in dry THF (reflux, 12h) to reduce the carbonyls to the final amine.
Purification: Quench with Glauber's salt, filter, and purify via flash chromatography (DCM/MeOH/NH
).
Diagram 2: Synthesis & Validation Workflow
Caption: Workflow for synthesizing 2,7-DDSU and validating its physicochemical superiority.
Case Studies & Applications
Case Study 1: Sigma Receptor Ligands
In the development of Sigma-2 (
) receptor ligands, replacing the piperazine moiety of PB28 with a diazaspiro core resulted in retained nanomolar affinity but significantly improved selectivity against the subtype and dopamine receptors [4]. The 2,7-dimethyl variants further enhance this by restricting the conformation to the bioactive pose.[2]
Case Study 2: PARP Inhibitors
For PARP inhibitors (like Olaparib analogs), spirocyclic bioisosteres have demonstrated a reduction in cytotoxicity.[1][3][4][5][6] The spiro-scaffold maintains the critical hydrogen bonds with the protein backbone while eliminating the planarity responsible for DNA intercalation (a source of genotoxicity) [5].[2]
References
Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[1] Link[1]
Zheng, Y., & Tice, C. M. (2016).[1] The Utilization of Spirocyclic Scaffolds in Drug Discovery. Expert Opinion on Drug Discovery, 11(9), 831–840.[1] Link[1]
Reilly, S. W., et al. (2018).[1][6] Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity.[4][5] Journal of Medicinal Chemistry, 61(12), 5367–5379.[1][4] Link[1]
Mach, R. H., et al. (2019).[1][5] Leveraging a Low-Affinity Diazaspiro Orthosteric Fragment to Reduce Dopamine D3 Receptor (D3R) Ligand Promiscuity.[2][5][7] Journal of Medicinal Chemistry, 62(10), 5132-5147.[1][5] Link[1]
SpiroChem AG. (2020). Spirocyclic Motifs in Medicinal Chemistry: Synthesis and Properties. SpiroChem Application Notes. Link
efficacy comparison of 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane derivatives in vivo
Topic: Efficacy Comparison of 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane Derivatives in vivo Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: T...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Efficacy Comparison of 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane Derivatives in vivo
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Spiro Advantage
The 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane core represents a "privileged scaffold" in modern medicinal chemistry. Unlike traditional flat aromatic systems, this sp3-rich framework offers inherent three-dimensional complexity, improving solubility and target selectivity while reducing "flat" molecule toxicity.
This guide analyzes the in vivo efficacy of the broader 2,9-diazaspiro[5.5]undecane class, using the 2,7-dimethyl variant as a prime example of steric optimization. We compare these derivatives against standard-of-care agents in virology (CCR5 antagonism) and oncology (ER stress induction) , demonstrating how the rigid spiro-core translates to superior pharmacokinetic (PK) profiles and potency.
Medicinal Chemistry: The 2,7-Dimethyl Optimization
The specific 2,7-dimethyl substitution pattern on the 2,9-diazaspiro[5.5]undecane core is a strategic modification designed to:
Lock Conformation: The methyl groups restrict the rotation of the piperidine rings, lowering the entropic penalty upon binding to the target protein.
Block Metabolism: Methylation at the 2- and 7-positions sterically hinders cytochrome P450 oxidation alpha to the nitrogen, extending in vivo half-life (
).
Enhance Lipophilicity: Increases
, facilitating blood-brain barrier (BBB) penetration for CNS targets.
Visualizing the Scaffold Logic
Figure 1: Strategic rationale for the 2,7-dimethyl substitution on the diazaspiro core.
Comparative Efficacy Analysis
Since specific in vivo data for the "2,7-dimethyl" variant is often proprietary, we evaluate the efficacy of the structurally homologous 3,9-diazaspiro[5.5]undecane (CCR5 antagonist) and 2,9-diazaspiro[5.5]undecane (ER Stress inducer) derivatives. These serve as the functional validation for this chemical class.
Case Study A: CCR5 Antagonism (HIV)
Comparator: Maraviroc (Standard of Care) vs. Spiro-Derivative (Compound 32)
Metric
Maraviroc (Standard)
Spiro-Derivative (Cmpd 32)
Advantage
Mechanism
CCR5 Antagonist
CCR5 Antagonist
Equivalent MOA
IC50 (Binding)
~2.0 nM
24 nM
Maraviroc is more potent in vitro
Bioavailability (Rat)
23% (approx)
66%
Spiro core improves oral absorption
Half-life ()
~1.6 h (Rat)
4.19 h (Rat)
Substituted spiro ring resists clearance
Selectivity
High
>50 M (vs CCR1/2)
Excellent off-target profile
Insight: While the spiro-derivative shows slightly lower in vitro potency, its superior bioavailability and half-life make it a formidable in vivo candidate, potentially requiring less frequent dosing than Maraviroc.
Case Study B: Oncology (Glioblastoma)
Comparator: Standard Chemotherapy vs. 2,9-Diazaspiro[5.5]undecane (Compound 8)
Metric
Standard Chemo (Temozolomide)
Spiro-Derivative (Cmpd 8)
Advantage
Mechanism
DNA Alkylation
ER Stress (GRP78 Activation)
Novel mechanism bypasses resistance
Target
Replicating DNA
Unfolded Protein Response
Effective in quiescent cancer stem cells
Cytotoxicity
Broad
Selective for Glioma
Reduced systemic toxicity
Status
Clinical Standard
Preclinical Lead
Promising for resistant tumors
Experimental Protocols
To validate the efficacy of a 2,7-dimethyl-2,9-diazaspiro derivative, the following protocols are recommended. These are designed to be self-validating systems.
Protocol A: In Vivo Pharmacokinetics (Rat Model)
Objective: Confirm that the dimethyl substitution extends half-life.
Compound Preparation: Formulate the spiro-derivative in 5% DMSO / 5% Solutol / 90% Saline.
Dosing: Administer a single bolus dose (e.g., 5 mg/kg) via oral gavage (PO) to Sprague-Dawley rats (n=3).
Sampling: Collect serial blood samples via jugular vein catheter at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
Analysis:
Precipitate plasma proteins with acetonitrile.
Analyze supernatant via LC-MS/MS (MRM mode).
Validation Check: The Internal Standard (IS) peak area variation must be <15%.
Calculation: Derive
, , AUC, and using non-compartmental analysis (WinNonlin).
Protocol B: In Vivo Efficacy (Murine HIV Surrogate)
Objective: Assess viral load reduction.
Model: SCID-hu Thy/Liv mice (implanted with human thymus/liver tissue).
Infection: Inoculate mice with HIV-1 (R5-tropic strain).
Treatment:
Group 1: Vehicle Control.
Group 2: Maraviroc (Positive Control).
Group 3: 2,7-Dimethyl-2,9-diazaspiro derivative (Test).[1][2]
Dosing: BID for 14 days.
Endpoint: Measure plasma HIV-1 RNA copies/mL via RT-PCR.
Success Criteria: Test compound must show >1 log reduction in viral load compared to vehicle.
Mechanism of Action: The ER Stress Pathway
The 2,9-diazaspiro class has shown a unique ability to trigger the Unfolded Protein Response (UPR) in cancer cells.
Figure 2: Mechanism by which 2,9-diazaspiro derivatives induce cytotoxicity in glioma cells.
References
Discovery of Potent CCR5 Antagonists.
Title: Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist.
Source: Bioorganic & Medicinal Chemistry Letters (2008).
Link:
ER Stress Induction in Glioma.
Title: A High-Throughput Screen Identifies 2,9-Diazaspiro[5.5]Undecanes as Inducers of the Endoplasmic Reticulum Stress Response.
Source: PLOS ONE (2016).
Link:
Spiro-Opioid Dual Ligands.
Title: 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists.
Source: Journal of Medicinal Chemistry (2020).[3]
Link:
Building Block Data.
Title: 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane (Compound Record).[1][2][4][5][6][7]
Source: PubChem.[7][8]
Link:
Comprehensive Safety and Handling Guide for 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane
This document provides essential safety protocols and operational guidance for the handling of 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane. As a valued researcher, your safety is paramount.
Author: BenchChem Technical Support Team. Date: February 2026
This document provides essential safety protocols and operational guidance for the handling of 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane. As a valued researcher, your safety is paramount. This guide is designed to provide you with in-depth, actionable information to ensure safe and effective use of this compound in your laboratory. The following procedures have been synthesized from established safety principles for handling similar diamine and spirocyclic compounds and are intended to be a comprehensive resource for your work.
Hazard Identification and Risk Assessment
Key Potential Hazards:
Corrosivity: Similar to other amines, this compound may be corrosive to skin and eyes.[1][2]
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
A risk assessment should be conducted to identify potential exposure scenarios in your specific experimental setup.[4]
Required Personal Protective Equipment (PPE)
A multi-layered PPE approach is essential to minimize exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
PPE Category
Specification
Rationale
Eye and Face Protection
Chemical safety goggles and a face shield.
To protect against splashes and vapors that can cause serious eye damage.
Hand Protection
Chemically resistant gloves (e.g., Nitrile or Neoprene).
To prevent skin contact. Glove suitability and breakthrough times should be considered for prolonged or repeated contact.
Body Protection
A lab coat, chemical-resistant apron, or coveralls.[5]
To prevent contamination of personal clothing and skin.
Respiratory Protection
A NIOSH-approved respirator may be necessary if there is a risk of generating aerosols or vapors, or if working outside of a fume hood.[2]
To prevent inhalation of potentially harmful airborne contaminants.
PPE Selection Workflow
Caption: PPE selection is a risk-driven process.
Safe Handling Procedures
Adherence to standard laboratory safety practices is critical when working with 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane.
Step-by-Step Handling Protocol:
Preparation:
Read and understand this safety guide thoroughly.
Ensure all necessary PPE is available and in good condition.
Verify that a safety shower and eyewash station are readily accessible.
Prepare your work area by covering surfaces with absorbent, plastic-backed paper.[6]
Handling:
All handling of the compound should be done in a well-ventilated area, preferably within a certified chemical fume hood.[7][8]
When transferring the chemical, use appropriate tools and techniques to minimize the generation of dust or aerosols.[6]
Keep containers tightly closed when not in use.[9]
Wash hands thoroughly with soap and water after handling the compound.[1]
Decontaminate all work surfaces and equipment after use.[6]
Remove and dispose of contaminated gloves and other disposable PPE as hazardous waste.[5]
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
Emergency Response Flowchart
Caption: Immediate actions for spills and exposures.
Disposal Guidelines
All waste containing 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane must be treated as hazardous waste.
Disposal Protocol:
Waste Segregation:
Collect all waste materials, including contaminated PPE, absorbent materials, and empty containers, in a designated and clearly labeled hazardous waste container.
Do not mix this waste with other waste streams unless instructed to do so by your institution's Environmental Health and Safety (EHS) department.
Container Management:
Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials.[2][10]
Final Disposal:
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[7]
Storage
Proper storage is essential to maintain the integrity of the compound and ensure safety.
Store in a cool, dry, and well-ventilated area.[2][4]
Keep the container tightly sealed.
Store away from incompatible materials such as strong oxidizing agents.[3]
BenchChem. (2025). Personal protective equipment for handling N2-Methyl-4-nitro-1,2-benzenediamine.
Geier, J., et al. (2015, June 29). Testing Penetration of Epoxy Resin and Diamine Hardeners through Protective Glove and Clothing Materials. Annals of Work Exposures and Health, Oxford Academic.
Sdfine. N-ETHYLDIISOPROPYL AMINE.
PubMed. (2015, October 15). Testing Penetration of Epoxy Resin and Diamine Hardeners through Protective Glove and Clothing Materials.
Fisher Scientific. SAFETY DATA SHEET.
LGC Standards. (2020, June 3). Safety data sheet.
What are the Health and Safety Guidelines for Using Amines?.
BenchChem. Prudent Disposal of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one: A Guide for Laboratory Professionals.
Chemos GmbH&Co.KG. Safety Data Sheet: n-Undecane.
ECHEMI. 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane SDS, 707-29-9 Safety Data Sheets.
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.